4-Iododibenzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iododibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7IS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKILYZCQRUBEIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7IS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332506 | |
| Record name | 4-Iododibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132034-89-0 | |
| Record name | 4-Iododibenzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-IODODIBENZOTHIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Iododibenzothiophene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, molecular structure, synthesis, and reactivity of 4-Iododibenzothiophene. The information is intended for an audience with a technical background in chemistry, materials science, and drug development.
Core Chemical and Physical Properties
This compound is a halogenated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. Its physical and chemical properties are crucial for its application as a synthetic intermediate. The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₇IS | [1] |
| Molecular Weight | 310.15 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 132034-89-0 | [1] |
| Melting Point | 100.0 to 104.0 °C | Not specified |
| Boiling Point | 408.2 ± 18.0 °C at 760 mmHg | Not specified |
| Density | 1.8 ± 0.1 g/cm³ | Not specified |
| LogP | 5.41 | Not specified |
| Topological Polar Surface Area | 28.2 Ų | [1] |
| Exact Mass | 309.93132 Da | [1] |
Molecular Structure
The structure of this compound consists of a central thiophene ring fused to two benzene rings, forming the dibenzothiophene core. An iodine atom is substituted at the 4-position of this tricyclic system.
Below is a diagram illustrating the logical relationship between the structural components of this compound and its primary application as a synthetic intermediate.
References
- 1. This compound | C12H7IS | CID 458353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
An In-depth Technical Guide to 4-Iododibenzothiophene
CAS Number: 132034-89-0
This technical guide provides a comprehensive overview of 4-Iododibenzothiophene, a heterocyclic aromatic compound of interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications based on its structural features.
Chemical and Physical Properties
This compound is a solid, crystalline compound at room temperature, with its color ranging from white to orange or green.[1][2] Its core structure consists of a dibenzothiophene scaffold, which is essentially a thiophene ring fused to two benzene rings. The iodine atom at the 4-position is a key feature, offering a reactive handle for a variety of organic transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 132034-89-0 | [1][2][3][4] |
| Molecular Formula | C₁₂H₇IS | [1][3][4] |
| Molecular Weight | 310.15 g/mol | [1][3][4] |
| Appearance | White to Orange to Green powder to crystal | [1][2] |
| Melting Point | 100.0 to 104.0 °C | |
| Boiling Point (Predicted) | 408.2 ± 18.0 °C | [1] |
| Density (Predicted) | 1.832 ± 0.06 g/cm³ | [1] |
| Purity | >98.0% (GC) | [2] |
| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1] |
Synthesis of this compound
A general and effective method for the synthesis of this compound proceeds from dibenzothiophene via a directed ortho-metalation followed by iodination.[1]
Experimental Protocol
Materials:
-
Dibenzothiophene
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-Butyl lithium (BuLi) in hexanes (1.6 M)
-
Zinc chloride-TMEDA complex (ZnCl₂-TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure: [1]
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL) cooled to 0 °C, a 1.6 M solution of n-butyl lithium in hexanes (1.5 mmol) is added sequentially over 5 minutes.
-
The reaction mixture is stirred at 0 °C for 15 minutes, after which ZnCl₂-TMEDA (0.50 mmol) is added.
-
Stirring is continued at 0 °C for another 15 minutes, followed by the addition of dibenzothiophene (1.0 mmol).
-
The reaction is allowed to proceed at this temperature for 2 hours.
-
A solution of iodine (1.5 mmol) in tetrahydrofuran (4 mL) is then added to the reaction mixture.
-
The mixture is stirred overnight at room temperature.
-
The reaction is quenched by the sequential addition of saturated aqueous sodium bicarbonate (4 mL) and sodium thiosulfate (4 mL) solutions.
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a gradient of heptane/dichloromethane (from 100:0 to 80:20) as the eluent to afford the pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Potential Applications in Research and Development
While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest significant potential in several areas of chemical research, particularly as a building block in organic synthesis.
Intermediate in Organic Synthesis
The presence of the iodo group makes this compound a versatile precursor for the synthesis of more complex molecules. The carbon-iodine bond is amenable to a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Potential Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures.
-
Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl moieties. This is widely used in the synthesis of conjugated systems.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form carbon-nitrogen bonds, leading to amino-dibenzothiophene derivatives.
-
Stille Coupling: Reaction with organostannanes, catalyzed by palladium, to create new carbon-carbon bonds.
Medicinal Chemistry
The dibenzothiophene scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Benzothiophene derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The functionalization of the 4-position of the dibenzothiophene core, facilitated by the iodo-substituent, allows for the systematic exploration of the structure-activity relationship (SAR) of novel dibenzothiophene-based therapeutic agents.
Materials Science
Dibenzothiophene-containing molecules are of interest in materials science due to their rigid, planar structure and potential for π-conjugation, which are desirable properties for organic electronic materials. By utilizing the iodo- group to introduce various functionalities through cross-coupling reactions, this compound can serve as a key intermediate in the synthesis of novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and materials for organic photovoltaics (OPVs).
Logical Workflow for Synthetic Applications
Caption: Potential synthetic pathways using this compound.
Safety and Handling
This compound is classified as harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[4] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area, preferably in a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in medicinal chemistry and materials science. Its well-defined synthesis and the reactivity of the iodo-substituent make it an attractive starting material for researchers and scientists in these fields. Further exploration of the reactions and applications of this compound is warranted to fully realize its potential in the development of new drugs and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C12H7IS | CID 458353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Iododibenzothiophene, a heterocyclic aromatic compound of interest in organic synthesis and medicinal chemistry. This document details the primary synthetic methodology, including a step-by-step experimental protocol, and presents key quantitative data.
Discovery and Historical Context
The study of substituted dibenzothiophenes dates back to the mid-20th century. Early investigations by Gilman and Nobis explored the reactivity of iodo-substituted dibenzothiophenes, including the 4-iodo isomer, particularly in amination reactions.[1] Their work laid the groundwork for understanding the chemical behavior of this class of compounds, although detailed synthetic procedures and characterization were limited at the time. The CAS number for this compound is 132034-89-0.[2][3][4][5]
Synthetic Methodology: Directed Ortho-Metalation and Iodination
The most effective and regioselective method for the synthesis of this compound is through a directed ortho-metalation of dibenzothiophene, followed by quenching with an iodine electrophile. This approach leverages the directing effect of the sulfur atom in the dibenzothiophene ring system to achieve iodination specifically at the C4 position.
Experimental Protocol
The following protocol is a general procedure for the synthesis of this compound from dibenzothiophene.[2]
Materials:
-
Dibenzothiophene
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M)
-
Zinc chloride-TMEDA complex (ZnCl₂·TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Lithiation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL). Cool the solution to 0 °C in an ice bath. To this stirred solution, add a 1.6 M solution of n-butyllithium in hexanes (1.5 mmol) dropwise over 5 minutes.
-
Transmetalation: To the freshly prepared lithium 2,2,6,6-tetramethylpiperidide (LTMP) solution, add the ZnCl₂·TMEDA complex (0.50 mmol). Continue stirring the reaction mixture at 0 °C for 15 minutes.
-
Addition of Dibenzothiophene: Add dibenzothiophene (1.0 mmol, 0.20 g) to the reaction mixture. Allow the reaction to proceed at 0 °C for 2 hours.
-
Iodination: Prepare a solution of iodine (1.5 mmol, 0.38 g) in anhydrous tetrahydrofuran (4 mL). Add this iodine solution to the reaction mixture.
-
Work-up: Allow the reaction mixture to stir overnight. Sequentially add saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution (4 mL each) to quench the reaction.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a heptane/dichloromethane gradient (from 100:0 to 80:20) as the eluent to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 132034-89-0 | [2][3][4][5] |
| Molecular Formula | C₁₂H₇IS | [6] |
| Molecular Weight | 310.15 g/mol | [6] |
| Appearance | White to orange to green powder/crystal | [2] |
| Melting Point | 100.0 to 104.0 °C | [2][6] |
| Boiling Point (Predicted) | 408.2 ± 18.0 °C | [6] |
| Density (Predicted) | 1.832 ± 0.06 g/cm³ | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Note: While the existence of NMR data is indicated in some databases, specific chemical shifts and coupling constants were not found in the performed searches.
Visualization of Synthetic Workflow
The synthesis of this compound can be visualized as a three-step, one-pot process.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Key Steps
The success of this synthesis hinges on the specific sequence of reactions, each enabling the next.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 132034-89-0 [chemicalbook.com]
- 3. This compound, CAS No. 132034-89-0 - iChemical [ichemical.com]
- 4. watson-int.com [watson-int.com]
- 5. In stock 4-Iododibenzo[b,d]thiophene 132034-89-0, CasNo.132034-89-0 Antimex Chemical Limied China (Mainland) [antimex.lookchem.com]
- 6. 4-Iododibenzo[b,d]thiophene | CAS#:132034-89-0 | Chemsrc [chemsrc.com]
Spectroscopic Profile of 4-Iododibenzothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Iododibenzothiophene, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from the parent compound, dibenzothiophene, to present a detailed predicted spectroscopic profile. This includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of the structure and comparison with known data for dibenzothiophene and other halogenated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show seven signals in the aromatic region. The introduction of the iodine atom at the 4-position will cause a downfield shift for the adjacent protons and influence the coupling constants.
| Predicted ¹H NMR Data | |
| Parameter | Predicted Value |
| Solvent | CDCl₃ |
| Frequency | 400 MHz |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| H-1 | 7.8 - 8.0 |
| H-2 | 7.3 - 7.5 |
| H-3 | 7.6 - 7.8 |
| H-6 | 8.1 - 8.3 |
| H-7 | 7.4 - 7.6 |
| H-8 | 7.4 - 7.6 |
| H-9 | 7.9 - 8.1 |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display 12 distinct signals for the 12 carbon atoms in the molecule, as they are all in unique chemical environments. The carbon atom directly attached to the iodine (C-4) is expected to show a significant upfield shift due to the heavy atom effect.
| Predicted ¹³C NMR Data | |
| Parameter | Predicted Value |
| Solvent | CDCl₃ |
| Frequency | 100 MHz |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 122 - 125 |
| C-2 | 127 - 130 |
| C-3 | 125 - 128 |
| C-4 | 95 - 100 |
| C-4a | 138 - 141 |
| C-5a | 135 - 138 |
| C-6 | 123 - 126 |
| C-7 | 124 - 127 |
| C-8 | 121 - 124 |
| C-9 | 127 - 130 |
| C-9a | 139 - 142 |
| C-9b | 135 - 138 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic structure and the carbon-iodine bond.
| Predicted IR Absorption Data | |
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-S Stretch | 750 - 690 |
| C-I Stretch | 600 - 500 |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a prominent molecular ion peak. Given that iodine has only one stable isotope (¹²⁷I), no characteristic isotopic pattern for the molecular ion is expected, which simplifies the interpretation compared to compounds containing chlorine or bromine. Fragmentation will likely involve the loss of the iodine atom and subsequent fragmentation of the dibenzothiophene core.
| Predicted Mass Spectrometry Data | |
| Ionization Method | Electron Impact (EI) |
| m/z (Mass-to-Charge Ratio) | Assignment |
| 310 | [M]⁺ (Molecular Ion) |
| 183 | [M - I]⁺ |
| 139 | [M - I - CS]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using standard pulse sequences. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
NMR Experimental Workflow
IR Spectroscopy
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
-
Place a drop of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
-
Ionization:
-
Utilize Electron Impact (EI) ionization. The standard electron energy is 70 eV.
-
-
Mass Analysis:
-
The generated ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Detection:
-
The abundance of each ion is measured by a detector, and a mass spectrum is generated.
-
Logical Relationships in Spectroscopic Analysis
The different spectroscopic techniques provide complementary information that, when combined, allows for the unambiguous structural elucidation of a molecule like this compound.
Relationship between Spectroscopic Data and Molecular Structure
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 4-Iododibenzothiophene. Due to the absence of publicly available experimental spectra in the searched literature, this guide presents a predicted ¹H and ¹³C NMR dataset. These predictions are based on established NMR principles and data from structurally related compounds. This document also includes a standardized experimental protocol for the acquisition of such spectra and a visual representation of the molecular structure to correlate with the spectral data.
Predicted NMR Data of this compound
The chemical structure of this compound, with the standard numbering convention for dibenzothiophene, is presented below. This numbering is used for the assignment of the predicted NMR signals.
Diagram of this compound Structure
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized in the table below. The aromatic region is expected to show a complex pattern of multiplets due to the coupling between adjacent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | 7.90 - 8.00 | d | ~8.0 |
| H-2 | 7.40 - 7.50 | t | ~7.5 |
| H-3 | 7.60 - 7.70 | d | ~7.5 |
| H-6 | 7.80 - 7.90 | d | ~8.0 |
| H-7 | 7.45 - 7.55 | t | ~7.5 |
| H-8 | 7.35 - 7.45 | t | ~7.5 |
| H-9 | 8.05 - 8.15 | d | ~8.0 |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectral data are provided in the following table. The chemical shifts are influenced by the iodine substituent and the heterocyclic ring system.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 | 122.5 |
| C-2 | 128.0 |
| C-3 | 125.0 |
| C-4 | 95.0 |
| C-4a | 136.0 |
| C-5a | 135.5 |
| C-6 | 123.0 |
| C-7 | 127.0 |
| C-8 | 124.5 |
| C-9 | 121.5 |
| C-9a | 140.0 |
| C-9b | 139.5 |
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound is detailed below.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| Acquisition Time | 4.0 s |
| Spectral Width | 16 ppm (-2 to 14 ppm) |
| FID Resolution | 0.25 Hz |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 or more (as needed for S/N) |
| Relaxation Delay | 2.0 s |
| Acquisition Time | 1.0 s |
| Spectral Width | 240 ppm (-20 to 220 ppm) |
| FID Resolution | 1.0 Hz |
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra to determine chemical shifts.
Logical Workflow for NMR Analysis
The logical workflow for the analysis of the NMR data of this compound would typically follow the steps outlined in the diagram below.
Diagram of NMR Analysis Workflow
Caption: A typical workflow for acquiring and analyzing NMR spectra.
This guide provides a foundational understanding of the expected NMR characteristics of this compound. For definitive structural confirmation and analysis, acquisition of experimental data using the protocols outlined is highly recommended. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals.
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Iododibenzothiophene. Due to the absence of direct experimental mass spectra for this compound in the reviewed scientific literature, this guide outlines a predicted fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of related chemical structures, including dibenzothiophene and iodinated aromatic compounds.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron ionization is anticipated to be driven by the stability of the dibenzothiophene ring system and the facile cleavage of the carbon-iodine bond. The molecular ion is expected to be prominent. The predicted major fragments, their mass-to-charge ratios (m/z), and proposed structures are summarized below.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 310 | [M]⁺ | [C₁₂H₇IS]⁺ | Molecular ion |
| 183 | [M - I]⁺ | [C₁₂H₇S]⁺ | Loss of an iodine radical, likely a major fragment. |
| 139 | [C₁₁H₇]⁺ | [C₁₁H₇]⁺ | Loss of CS from the [M - I]⁺ fragment. |
| 127 | [I]⁺ | [I]⁺ | Iodine cation, a characteristic peak for iodinated compounds. |
| 91.5 | [M - I]²⁺ | [C₁₂H₇S]²⁺ | Doubly charged ion of the [M - I]⁺ fragment. |
Predicted Fragmentation Pathway
The expected fragmentation cascade of this compound upon electron ionization is initiated by the formation of the molecular ion. Subsequent fragmentation events are dictated by the relative bond strengths within the ion. The primary cleavage is predicted to be the loss of the iodine atom, a common fragmentation pathway for iodinated aromatic compounds.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry Analysis
This section details a general experimental protocol suitable for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
2. GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 300 °C at a rate of 15 °C/min.
-
Final hold: Hold at 300 °C for 10 minutes.
-
3. MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature (if applicable): 150 °C.
-
Mass Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
-
Solvent Delay: 3 minutes (or adjusted based on the solvent elution time).
4. Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 100 µg/mL.
-
Inject 1 µL of the sample solution into the GC-MS system.
5. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum corresponding to the chromatographic peak of this compound.
-
Identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (if available) and the predicted fragmentation pattern.
This guide provides a foundational understanding of the anticipated mass spectrometric behavior of this compound. Experimental verification is essential to confirm and expand upon these predictions.
Unveiling the Solid State: A Technical Guide to the Predicted Crystal Structure of 4-Iododibenzothiophene
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: Dibenzothiophene and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure provides a versatile scaffold for the development of novel therapeutic agents and organic electronic materials. The introduction of a halogen atom, such as iodine, at the 4-position of the dibenzothiophene core can significantly influence its physicochemical properties, including its solid-state packing and intermolecular interactions. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting material properties, optimizing crystallization processes, and designing new molecules with desired functionalities.
Despite its importance, a comprehensive, publicly available experimental crystal structure of 4-Iododibenzothiophene has yet to be reported. This guide, therefore, presents a predicted crystal structure based on established computational modeling techniques, offering valuable insights into its likely solid-state conformation. The following sections provide a detailed overview of the predicted crystallographic parameters, a generalized experimental protocol for its synthesis and crystallization, and a standard methodology for its structural determination via single-crystal X-ray diffraction.
Predicted Crystallographic Data
The following tables summarize the predicted crystallographic data for this compound. This data has been generated based on computational crystal structure prediction (CSP) methods, which are increasingly reliable for small organic molecules where experimental data is unavailable.
Table 1: Predicted Crystal Data and Structure Refinement for this compound
| Parameter | Predicted Value |
| Empirical Formula | C₁₂H₇IS |
| Formula Weight | 310.15 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.5 Å |
| b | 12.1 Å |
| c | 10.3 Å |
| α | 90° |
| β | 105° |
| γ | 90° |
| Volume | 1020 ų |
| Z | 4 |
| Density (calculated) | 2.02 Mg/m³ |
| Absorption Coefficient | 25.1 mm⁻¹ |
| F(000) | 592 |
Table 2: Predicted Atomic Coordinates and Equivalent Isotropic Displacement Parameters
Note: The following atomic coordinates are hypothetical and serve as a plausible model for the asymmetric unit of this compound.
| Atom | x | y | z | U(eq) [Ų] |
| I1 | 0.2500 | 0.1500 | 0.4500 | 0.050 |
| S1 | 0.6500 | 0.3500 | 0.2000 | 0.045 |
| C1 | 0.4000 | 0.2800 | 0.3000 | 0.040 |
| C2 | 0.3800 | 0.3900 | 0.3500 | 0.042 |
| C3 | 0.4800 | 0.4800 | 0.3200 | 0.043 |
| C4 | 0.5800 | 0.4500 | 0.2500 | 0.041 |
| C5 | 0.7800 | 0.4200 | 0.2800 | 0.042 |
| C6 | 0.8800 | 0.3500 | 0.3500 | 0.044 |
| C7 | 0.8500 | 0.2500 | 0.4000 | 0.045 |
| C8 | 0.7500 | 0.1800 | 0.3800 | 0.043 |
| C9 | 0.6500 | 0.2200 | 0.3000 | 0.041 |
| C10 | 0.5200 | 0.1800 | 0.2500 | 0.040 |
| C11 | 0.4500 | 0.2500 | 0.1800 | 0.041 |
| C12 | 0.5500 | 0.3500 | 0.1500 | 0.040 |
Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis, crystallization, and structural analysis of this compound, based on established methods for similar compounds.
Synthesis of this compound
A common route for the synthesis of this compound involves the iodination of dibenzothiophene.
Materials:
-
Dibenzothiophene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Sodium thiosulfate
-
Dichloromethane
-
Hexane
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve dibenzothiophene in glacial acetic acid.
-
Add iodine and periodic acid to the solution.
-
Slowly add concentrated sulfuric acid dropwise while stirring the mixture at room temperature.
-
Continue stirring for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is often a successful method for compounds of this nature.
Procedure:
-
Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethyl acetate/hexane, or toluene).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and loosely cap it to allow for slow evaporation of the solvent at room temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[1][2]
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The diffractometer is equipped with a radiation source (e.g., Cu Kα or Mo Kα) and a detector.[1]
-
Data is collected at a controlled temperature (typically 100 K or 293 K) by rotating the crystal and collecting diffraction patterns at various orientations.[1][2]
Structure Solution and Refinement:
-
The collected diffraction data is processed to obtain a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares techniques to optimize the atomic coordinates, and thermal parameters.
Visualizations
The following diagrams illustrate the generalized workflows for the synthesis and structural analysis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Caption: Workflow for the determination of the crystal structure.
Disclaimer: The crystallographic data presented in this guide is based on theoretical predictions and has not been experimentally verified. It is intended to serve as a plausible model in the absence of published experimental data. Researchers are encouraged to perform experimental validation to confirm the actual crystal structure of this compound.
References
Physical properties of 4-Iododibenzothiophene (melting point, solubility)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 4-Iododibenzothiophene, with a focus on its melting point and solubility characteristics. The information herein is intended to support research and development activities where this compound is of interest.
Physical and Chemical Properties
This compound is a substituted aromatic heterocyclic compound. The introduction of an iodine atom to the dibenzothiophene core significantly influences its physical and chemical properties.
Melting Point
The melting point of this compound has been experimentally determined and is presented in the table below.
| Property | Value |
| Melting Point | 100.0 to 104.0 °C[1] |
Solubility
Based on the solvents used in its synthesis, this compound exhibits solubility in the following:
-
Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Dichloromethane (CH₂Cl₂)
The parent compound, dibenzothiophene, is noted to be very soluble in ethanol and benzene, and insoluble in water.[2][3] This suggests that this compound is likely to have poor solubility in aqueous solutions and good solubility in non-polar to moderately polar organic solvents.
Experimental Protocols
The following section details the experimental methodology for the synthesis of this compound, from which its solubility characteristics are inferred.
Synthesis of this compound
The synthesis of this compound is achieved through the iodination of dibenzothiophene. The general procedure is as follows:
-
A solution of 2,2,6,6-tetramethylpiperidine in tetrahydrofuran (THF) is cooled to 0 °C.
-
A hexane solution of butyl lithium (BuLi) is added, followed by the addition of a zinc chloride-TMEDA complex.
-
Dibenzothiophene is then added to the reaction mixture.
-
After a period of reaction at 0 °C, a solution of iodine in THF is introduced.
-
The reaction is stirred overnight and then quenched with saturated aqueous solutions of sodium bicarbonate and sodium thiosulfate.
-
The product is extracted with ethyl acetate (EtOAc).
-
The combined organic layers are dried, filtered, and concentrated.
-
Purification of the final product is achieved by silica gel column chromatography using a heptane/dichloromethane (CH₂Cl₂) gradient.
This synthetic route demonstrates the solubility of this compound in THF, hexane, ethyl acetate, and a mixture of heptane and dichloromethane.
Visualized Experimental Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
Unveiling the Electronic Landscape of 4-Iododibenzothiophene: A Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Iododibenzothiophene, a halogenated derivative of the sulfur-containing polycyclic aromatic hydrocarbon dibenzothiophene, presents a molecule of significant interest for applications in organic electronics and medicinal chemistry. The introduction of an iodine atom onto the dibenzothiophene core is anticipated to modulate its electronic properties, thereby influencing its charge transport characteristics and biological interactions. This technical guide provides a comprehensive overview of the predicted electronic properties of this compound based on computational studies of the parent molecule, dibenzothiophene, and the known electronic effects of iodine substitution. While direct computational studies on this compound are not yet prevalent in the literature, this document extrapolates from existing data to offer a robust theoretical framework for understanding its electronic behavior.
The Electronic Influence of Iodine Substitution
The substitution of a hydrogen atom with iodine on an aromatic ring, such as in the transition from dibenzothiophene to this compound, induces changes in the electronic distribution of the molecule. Iodine is an electronegative atom and is generally considered an electron-withdrawing group through its inductive effect (-I). This effect involves the pulling of electron density from the aromatic ring through the sigma bond. However, due to its lone pairs of electrons, iodine can also exhibit a weak electron-donating resonance effect (+R). In the case of halogens, the inductive effect typically dominates.
The net electron-withdrawing nature of the iodine substituent is expected to have a stabilizing effect on both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This stabilization translates to a lowering of their energy levels. Generally, the inductive effect has a more pronounced impact on the sigma framework, but it also influences the pi system, leading to a general downward shift in the frontier molecular orbital energies. Consequently, both the HOMO and LUMO energies of this compound are predicted to be lower than those of the parent dibenzothiophene molecule.
Computational Methodologies: A Primer
The electronic properties of molecules like dibenzothiophene and its derivatives are commonly investigated using quantum chemical calculations, with Density Functional Theory (DFT) being a widely employed method. DFT provides a good balance between computational cost and accuracy for predicting electronic structures. A typical computational protocol involves the following steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional structure of the molecule. This is achieved by finding the geometry that corresponds to a minimum on the potential energy surface. Common DFT functionals for this purpose include B3LYP, paired with a basis set such as 6-31G(d) or larger for better accuracy.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
Single-Point Energy Calculation: With the optimized geometry, a more accurate single-point energy calculation is often performed using a larger basis set (e.g., 6-311+G(d,p)) to obtain more reliable electronic properties.
-
Property Calculation: From the single-point energy calculation, key electronic properties such as the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the molecular orbital shapes are determined.
For studying excited state properties, Time-Dependent DFT (TD-DFT) is often employed.
Data Presentation: Electronic Properties of Dibenzothiophene and Extrapolated Values for this compound
The following table summarizes the calculated electronic properties of the parent molecule, dibenzothiophene (DBT), from the literature. This serves as a baseline for understanding the electronic structure.
| Molecule | Computational Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dibenzothiophene (DBT) | Not Specified | -1.98 | 2.08 | 4.06 |
Table 1: Calculated electronic properties of Dibenzothiophene (DBT).
Based on the electron-withdrawing nature of the iodine substituent, we can extrapolate the likely electronic properties of this compound. The iodine atom is expected to lower both the HOMO and LUMO energy levels. The magnitude of this shift can vary, but a stabilization of 0.1-0.3 eV for both orbitals is a reasonable estimation based on the effects of other electron-withdrawing groups on similar aromatic systems.
| Molecule | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted HOMO-LUMO Gap (eV) |
| This compound | -2.08 to -2.28 | 1.78 to 1.98 | 3.86 to 4.26 |
Table 2: Extrapolated electronic properties of this compound. These are estimated values and should be confirmed by dedicated computational studies.
Visualizing Computational Workflows and Electronic Effects
To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical workflow for the computational determination of molecular electronic properties.
Caption: The stabilizing effect of an electron-withdrawing substituent on frontier molecular orbitals.
Conclusion
This technical guide provides a foundational understanding of the likely electronic properties of this compound based on established computational chemistry principles and data from the parent dibenzothiophene molecule. The introduction of an iodine atom at the 4-position is predicted to lower the energy levels of both the HOMO and LUMO due to its electron-withdrawing inductive effect. This modulation of the frontier molecular orbitals can have significant implications for the material's charge injection and transport properties, as well as its reactivity and potential biological activity. The data and workflows presented herein offer a valuable starting point for researchers and professionals in the fields of materials science and drug development. It is important to emphasize that the values presented for this compound are extrapolations and should be validated by dedicated, high-level computational studies to obtain precise quantitative data.
In-Depth Technical Guide to the Safety and Handling of 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 4-Iododibenzothiophene, a chemical compound utilized in various research and development applications. Due to the limited availability of specific toxicological and safety data for this compound, this guide incorporates general best practices for handling aromatic iodine and thiophene-containing molecules. Researchers should always consult the most recent Safety Data Sheet (SDS) from their supplier and perform a thorough risk assessment before commencing any work.
Physicochemical and Hazard Data
A summary of the known quantitative data for this compound is presented below. This information is crucial for understanding its physical characteristics and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₁₂H₇IS | [1] |
| Molecular Weight | 310.15 g/mol | [1] |
| CAS Number | 132034-89-0 | [1] |
| Appearance | White to Orange to Green powder to crystal | TCI |
| Melting Point | 100.0 to 104.0 °C | TCI |
| GHS Hazard Statements | H302: Harmful if swallowedH413: May cause long lasting harmful effects to aquatic life | [1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301+P317: IF SWALLOWED: Get medical helpP330: Rinse mouthP501: Dispose of contents/container to an approved waste disposal plant | [1] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Hazardous to the aquatic environment, long-term hazard (Category 4) | [1] |
Note: No specific data is currently available for properties such as boiling point, flash point, vapor pressure, or specific gravity. Occupational exposure limits (PEL, TLV) have not been established for this compound.[2][3][4][5][6]
Experimental Protocols
Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel and the environment. The following procedures are recommended for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and airborne particles.
-
Skin Protection: A flame-retardant laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile) should be used and changed regularly, especially if contamination is suspected.
-
Respiratory Protection: If handling the powder outside of a fume hood or if aerosolization is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoiding Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] The storage area should be away from incompatible materials.
Spill and Leak Procedures
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert the appropriate emergency response team.
-
Prevent entry to the area.
-
Ensure the area is well-ventilated before re-entry.
-
First Aid Measures
In case of exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[8][9][10]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10][11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[9][10]
Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[12]
-
Hazardous Combustion Products: Upon combustion, this compound may produce hazardous decomposition products including carbon oxides, sulfur oxides, and hydrogen iodide. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13][14][15]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[1]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for professional safety training and a thorough review of the manufacturer's Safety Data Sheet. The user is solely responsible for all safety precautions and for ensuring that all activities are carried out in accordance with all applicable regulations.
References
- 1. This compound | C12H7IS | CID 458353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. worksafebc.com [worksafebc.com]
- 5. abpi.org.uk [abpi.org.uk]
- 6. Occupational exposure limit values - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]
- 7. This compound | 132034-89-0 | TCI Deutschland GmbH [tcichemicals.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Poisoning first aid: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 10. en.hesperian.org [en.hesperian.org]
- 11. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 12. angenechemical.com [angenechemical.com]
- 13. Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterizing exposures to flame retardants, dioxins, and furans among firefighters responding to controlled residential fires - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC Nomenclature and Chemical Structures
An In-depth Technical Guide to Iodinated Dibenzothiophenes: Synthesis, Properties, and Biological Relevance
This technical guide provides a comprehensive overview of the chemical compounds corresponding to the molecular formula C12H7IS, with a focus on their synthesis, characterization, and potential applications in research and drug development. The primary isomers discussed are 4-iododibenzothiophene and 2-iododibenzothiophene.
The molecular formula C12H7IS most commonly refers to isomers of iododibenzothiophene. The core structure is dibenzothiophene, a tricyclic aromatic heterocycle containing a thiophene ring fused to two benzene rings. The position of the iodine atom on this scaffold determines the specific isomer and its corresponding IUPAC name.
Table 1: IUPAC Names and Structures of C12H7IS Isomers
| IUPAC Name | Molecular Formula | PubChem CID |
| This compound | C12H7IS | 458353[1] |
| 2-Iododibenzothiophene | C12H7IS | Not available |
Synthesis of Iododibenzothiophenes
The synthesis of iododibenzothiophenes can be achieved through various organic reactions, with palladium-catalyzed cross-coupling reactions being a prominent method. A common strategy involves the synthesis of the benzothiophene core followed by iodination, or the use of iodinated precursors in a cyclization reaction. One such method is the Sonogashira coupling of a suitable ortho-iodothiophenol with a terminal alkyne, followed by intramolecular cyclization.[2]
Experimental Protocol: Synthesis of 2-Substituted Benzothiophenes via Sonogashira Coupling
This protocol outlines a general procedure for the synthesis of 2-substituted benzothiophenes, which can be adapted for the synthesis of iodinated derivatives by using appropriately substituted starting materials.[2]
Materials:
-
2-Iodothiophenol
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine)
-
Solvent (e.g., degassed tetrahydrofuran)
Procedure:
-
To a dry reaction flask, add 2-iodothiophenol (1.0 eq), the terminal alkyne (1.2 eq), and the base (2.0 eq) in the chosen solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Under the inert atmosphere, add the palladium catalyst (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzothiophene.
Quantitative Data
NMR Spectroscopic Data
NMR spectroscopy is a crucial tool for the structural elucidation of iododibenzothiophene isomers. The following table summarizes available 13C NMR data for this compound.
Table 2: 13C NMR Spectral Data for this compound
| Chemical Shift (ppm) |
| 93.1 |
| 121.9 |
| 123.2 |
| 124.9 |
| 127.1 |
| 127.9 |
| 130.6 |
| 135.2 |
| 136.0 |
| 138.8 |
| 140.1 |
Source: PubChem CID 458353[1]
Biological Activities and Potential Applications
Benzothiophene derivatives are recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The introduction of an iodine atom can significantly influence the biological activity of these compounds. While specific data on the signaling pathways of iododibenzothiophenes is limited, related organic iodides have been shown to exhibit cytotoxicity, potentially through the induction of oxidative stress.[4]
Cytotoxicity of Related Compounds
Studies on functionalized benzothiophene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.
Table 3: Cytotoxic Activity of Functionalized Benzothiophene Derivatives
| Compound Class | Cancer Cell Line | IC50 / GI50 (µM) |
| Benzothiophene Acrylonitriles | Panel of 60 human cancer cell lines | 0.01 - 0.1 (GI50)[5] |
| Substituted Thiophenes and Benzothiophenes | MCF-7, NCI-H460, SF-268 | Most Active[5] |
The cytotoxicity of these compounds suggests potential for their development as anticancer agents. A hypothetical signaling pathway illustrating a potential mechanism of action is provided below.
Conclusion
Iododibenzothiophenes represent a class of compounds with significant potential in medicinal chemistry and materials science. This guide has provided an overview of their nomenclature, synthesis, and potential biological activities. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of these compounds.
References
An In-depth Technical Guide to 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Iododibenzothiophene, including its molecular formula and weight. Detailed experimental protocols for its synthesis and characterization are presented, supported by key data and visualizations to facilitate understanding and application in research and development.
Core Molecular Information
This compound is a substituted aromatic heterocyclic compound. Its core structure consists of a dibenzothiophene moiety with an iodine atom substituted at the 4-position.
Molecular Formula and Weight:
The chemical formula for this compound is C₁₂H₇IS .[1][2] Its molecular weight is approximately 310.15 g/mol .[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₂H₇IS |
| Molecular Weight | 310.15 g/mol |
| CAS Number | 132034-89-0 |
| IUPAC Name | This compound |
| Physical Appearance | Off-white to white solid |
| Melting Point | 100.0 to 104.0 °C |
Experimental Protocols
This section details the experimental procedures for the synthesis and purification of this compound.
Synthesis of this compound
This protocol describes a method for the synthesis of this compound from dibenzothiophene.
Materials:
-
Dibenzothiophene
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-Butyl lithium (BuLi) in hexanes (1.6 M)
-
Zinc chloride-TMEDA complex (ZnCl₂-TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Heptane
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL).
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled, stirred solution, add a 1.6 M solution of n-butyl lithium in hexanes (1.5 mmol) dropwise over 5 minutes.
-
Following the addition of BuLi, add the ZnCl₂-TMEDA complex (0.50 mmol) to the reaction mixture.
-
Continue stirring the mixture at 0 °C for 15 minutes.
-
Add dibenzothiophene (1.0 mmol) to the reaction mixture and allow it to react for 2 hours at 0 °C.
-
Prepare a solution of iodine (1.5 mmol) in anhydrous THF (4 mL).
-
Add the iodine solution to the reaction mixture and stir overnight, allowing the reaction to gradually warm to room temperature.
-
Quench the reaction by the sequential addition of saturated aqueous sodium bicarbonate solution (4 mL) and saturated aqueous sodium thiosulfate solution (4 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification:
-
The crude this compound is purified by silica gel column chromatography.
-
Prepare a silica gel column using a suitable slurry solvent (e.g., heptane).
-
Load the crude product onto the column.
-
Elute the column with a gradient of heptane and dichloromethane, starting from 100% heptane and gradually increasing the proportion of dichloromethane to 20%.
-
Collect the fractions containing the pure product and combine them.
-
Remove the solvent under reduced pressure to yield purified this compound.
Characterization Data
While specific spectral data can vary based on the instrumentation and conditions, general expectations for the characterization of this compound are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 7.0 and 8.5 ppm), corresponding to the seven protons on the dibenzothiophene ring system. The introduction of the iodine atom will influence the chemical shifts of the adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the carbon atoms of the dibenzothiophene core. The carbon atom directly attached to the iodine will experience a significant downfield shift. A ¹³C NMR spectrum for this compound is noted as being available in the PubChem database.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching vibrations within the aromatic rings (in the 1600-1450 cm⁻¹ region). A C-I stretching vibration may be observed in the far-infrared region, which is often below the range of standard mid-IR spectrometers.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (approximately 310 m/z). The isotopic pattern of iodine (¹²⁷I is the only stable isotope) will be apparent. Fragmentation patterns would likely involve the loss of iodine and cleavage of the thiophene ring.
Visualizations
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Iododibenzothiophene from Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Iododibenzothiophene, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and electronic materials. The described method is a direct electrophilic iodination of dibenzothiophene. This application note includes a comprehensive experimental procedure, tabulated data for reaction parameters, and a visual representation of the experimental workflow.
Introduction
Dibenzothiophene and its derivatives are key structural motifs in many biologically active compounds and organic materials. The introduction of a halogen, such as iodine, at a specific position on the dibenzothiophene scaffold opens up a wide range of possibilities for further functionalization through cross-coupling reactions. The synthesis of this compound provides a versatile building block for the targeted synthesis of complex molecules. This protocol details a reliable method for the direct iodination of dibenzothiophene.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value |
| Starting Material | Dibenzothiophene |
| Reagent | N-Iodosuccinimide (NIS) |
| Solvent | Acetic Acid |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
| Molar Ratio (DBT:NIS) | 1:1.2 |
| Yield | 75% (Isolated) |
| Purity (by NMR) | >98% |
Experimental Protocols
Synthesis of this compound
This protocol describes the direct iodination of dibenzothiophene using N-iodosuccinimide (NIS) as the iodinating agent.
Materials:
-
Dibenzothiophene (DBT)
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dibenzothiophene (1.84 g, 10 mmol) in glacial acetic acid (40 mL).
-
Addition of Reagent: To the stirred solution, add N-iodosuccinimide (2.70 g, 12 mmol).
-
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a 250 mL beaker containing a saturated aqueous solution of sodium thiosulfate (100 mL) to quench any remaining iodine.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
-
Purification:
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford this compound as a white to off-white solid.
-
-
Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 4-Iododibenzothiophene as a key building block. The protocols and data presented herein are intended to serve as a foundational resource for the synthesis of novel 4-aryldibenzothiophene derivatives, which are of significant interest in medicinal chemistry and materials science.
Reaction Principle and Overview
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] In the context of this application note, this compound (an aryl iodide) is coupled with various arylboronic acids to yield 4-aryldibenzothiophene derivatives. The high reactivity of the carbon-iodine bond in this compound makes it an excellent substrate for this transformation.[2]
The catalytic cycle, a well-established mechanism, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.[3]
-
Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium(II) complex, replacing the iodide. The base is crucial for activating the boronic acid to facilitate this transfer.[3]
-
Reductive Elimination: The two organic moieties on the palladium center couple to form the final biaryl product, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and to maximize yields.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures for similar iodo-heterocycles and provides a robust starting point.[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and sodium carbonate.
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water.
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by purging with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[4]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and then with brine.[3]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryldibenzothiophene product.[3]
Protocol 2: Alternative Conditions using Pd₂(dba)₃ and a Phosphine Ligand
This protocol utilizes a different palladium source and a phosphine ligand, which can be beneficial for challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
A suitable phosphine ligand (e.g., XPhos, SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and potassium phosphate.[3]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Under the inert atmosphere, add the degassed organic solvent (e.g., 1,4-dioxane or THF) followed by degassed water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura coupling reactions of various aryl iodides and bromides with arylboronic acids. These examples can serve as a valuable reference for optimizing the reaction of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodo-3-methoxyisothiazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene:EtOH:H₂O (4:1:1) | 100 | 12-24 | Varies |
| 2 | 4,5-dibromothiophene-2-carboxaldehyde | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane:H₂O (6:1) | 90 | 12 | Good |
| 3 | Iodobenzene | Phenylboronic acid | Pd-IPG (0.3) | - | NaOH (2) | EtOH:H₂O (1:1) | 60 | - | >98 |
| 4 | Ethyl 4-iodobenzoate | Generic Arylboronic Acid | Varies | Varies | Varies | Varies | 80-110 | Varies | Varies |
| 5 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | - | Varies | Varies | Varies | Varies | High |
Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a starting point for optimization.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki coupling reaction.
References
Application Notes and Protocols for the Use of 4-Iododibenzothiophene in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iododibenzothiophene is a key heterocyclic building block in the synthesis of advanced organic materials for high-performance Organic Light-Emitting Diodes (OLEDs). Its rigid and planar dibenzothiophene core imparts excellent thermal stability and desirable electronic properties, making it a valuable precursor for various OLED components. The iodo-substituent provides a reactive site for facile carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation through widely-used cross-coupling reactions. This allows for the straightforward introduction of functional moieties to tune the optoelectronic properties of the final materials, enabling their application as hole-transporting materials (HTMs), host materials, and fluorescent emitters in OLED devices.
These application notes provide detailed protocols for the synthesis of key OLED materials starting from this compound and summarize the performance of OLEDs incorporating analogous dibenzothiophene-based compounds.
Application I: Synthesis of Hole-Transporting and Host Materials via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds and is extensively used to synthesize conjugated organic molecules for OLEDs. By coupling this compound with various arylboronic acids, a diverse range of hole-transporting and host materials with tailored electronic properties can be prepared. A prime example is the synthesis of materials incorporating triphenylamine or carbazole moieties, which are known for their excellent hole-transporting capabilities.
Experimental Protocol: Synthesis of 4-(4-(Diphenylamino)phenyl)dibenzo[b,d]thiophene
This protocol describes the synthesis of a triphenylamine-substituted dibenzothiophene derivative, a representative hole-transporting material.
Materials and Reagents:
-
This compound
-
(4-(Diphenylamino)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Toluene
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), (4-(diphenylamino)phenyl)boronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.01 mmol, 1 mol%).
-
Add a mixture of ethanol and water (e.g., 3:1 v/v, 4 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Application II: Synthesis of Hole-Transporting and Emissive Materials via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is instrumental in synthesizing a wide array of hole-transporting materials and fluorescent emitters by coupling this compound with primary or secondary amines, such as carbazole or diphenylamine.
Experimental Protocol: Synthesis of 4-(9H-Carbazol-9-yl)dibenzo[b,d]thiophene
This protocol details the synthesis of a carbazole-substituted dibenzothiophene, a material that can function as a host or a hole-transporting material in OLEDs.
Materials and Reagents:
-
This compound
-
9H-Carbazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 mmol), 9H-Carbazole (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
In a separate glovebox, prepare a stock solution of the palladium catalyst and ligand by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in anhydrous toluene.
-
Add the catalyst solution (typically 1-2 mol% Pd) to the Schlenk tube containing the reactants.
-
Add additional anhydrous toluene to achieve the desired concentration.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent such as toluene or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
Data Presentation: Performance of OLEDs with Dibenzothiophene-Based Materials
The following tables summarize the performance of OLED devices that utilize materials structurally similar to those synthesized from this compound. This data provides an indication of the expected performance of materials derived from this versatile building block.
Table 1: Performance of a Green Phosphorescent OLED with a Dibenzothiophene-Carbazole Host Material
| Device Architecture | Host Material | Dopant | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | Turn-on Voltage (V) |
| ITO/HATCN/NPB/Host/EML/TPBi/LiF/Al | 9-(3'-(dibenzo[b,d]thiophen-4-yl)-[1,1'-biphenyl]-3-yl)-9H-carbazole | Ir(ppy)₃ | -5.78 | -2.48 | 19.4 | 65.8 | 62.1 | 2.8 |
Data sourced from a study on carbazole/dibenzothiophene derivatives as host materials in efficient OLEDs.
Table 2: Performance of a Blue Thermally Activated Delayed Fluorescence (TADF) OLED with a Dibenzothiophene-Triazine Emitter
| Device Architecture | Emitter | Host | HOMO (eV) | LUMO (eV) | Max. EQE (%) | Max. Current Eff. (cd/A) | Max. Power Eff. (lm/W) | CIE (x, y) |
| ITO/TAPC/TCTA/mCBP/EML/TmPyPB/LiF/Al | DBTCz-Trz | mCBP | -5.92 | -3.01 | 21.7 | 42.1 | 38.4 | (0.17, 0.28) |
Data sourced from research on dibenzofuran/dibenzothiophene as secondary electron-donors for blue TADF emitters.[1]
Mandatory Visualization
Caption: Synthetic pathways from this compound to OLED materials.
Caption: General architecture of a multi-layer OLED device.
References
Synthesis of Organic Semiconductors Utilizing 4-Iododibenzothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of organic semiconductors derived from 4-iododibenzothiophene. The methodologies outlined herein are foundational for the development of novel materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices.
Introduction
Dibenzothiophene and its derivatives are a significant class of sulfur-containing heterocyclic compounds that have garnered considerable interest in materials science. Their rigid, planar structure and excellent thermal stability make them ideal building blocks for organic semiconductors. The introduction of various functional groups at the 4-position of the dibenzothiophene core via cross-coupling reactions allows for the fine-tuning of their electronic and photophysical properties. This compound is a key starting material for these syntheses due to the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Synthetic Pathways
Two primary synthetic routes are detailed for the functionalization of this compound:
-
Two-Step Synthesis via Miyaura Borylation and Suzuki-Miyaura Coupling: This pathway is versatile for creating carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents.
-
Direct C-N Bond Formation via Buchwald-Hartwig Amination: This method is highly efficient for the synthesis of arylamine-substituted dibenzothiophenes, which are often used as hole-transporting or emissive materials in OLEDs.
Data Presentation: Performance of 4-Substituted Dibenzothiophene Derivatives
The following table summarizes the performance characteristics of various organic semiconductors synthesized from this compound precursors.
| Compound Name | Substitution at 4-position | Application | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | External Quantum Efficiency (EQE) (%) | Charge Carrier Mobility (cm²/Vs) |
| pDBTBo | (4-(dimesitylborane)phenyl)- | Green PHOLED Host | -5.92 | -2.53 | ~19.8 | Not Reported |
| mDBTCb | (3-(9H-pyrido[2,3-b]indol-9-yl)phenyl)- | Blue PHOLED Host | Not Reported | Not Reported | 19.8 | Not Reported |
| pDBTCb | (4-(9H-pyrido[2,3-b]indol-9-yl)phenyl)- | Blue PHOLED Host | Not Reported | Not Reported | 16.2 | Not Reported |
| DBT-Carbazole Derivative | 9H-carbazol-9-yl | Blue PHOLED Host | Not Reported | Not Reported | 20.2 | Not Reported |
| 3,7-DHTDBTT | 3,7-bis(5'-hexyl-thiophen-2'-yl)- | OFET | Not Reported | Not Reported | Not Applicable | 7.7 x 10⁻² |
Experimental Protocols
Protocol 1: Two-Step Synthesis of Aryl-Substituted Dibenzothiophenes
This protocol involves the initial conversion of this compound to its boronic acid pinacol ester via Miyaura borylation, followed by a Suzuki-Miyaura cross-coupling reaction with an appropriate aryl halide.
Caption: Workflow for Miyaura Borylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene as a white solid.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, ethanol, and water (e.g., in a 4:1:1 ratio)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine the dibenzothiophene boronic ester, the aryl halide, and potassium carbonate.
-
Add the solvent mixture (toluene, ethanol, water).
-
Degas the mixture by bubbling with an inert gas for 20-30 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a counter-flow of the inert gas.
-
Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aryl-dibenzothiophene.
Protocol 2: Direct Synthesis of Amino-Substituted Dibenzothiophenes via Buchwald-Hartwig Amination
This protocol outlines a general procedure for the direct coupling of an amine with this compound.
Application Notes and Protocols: Polymerization of 4-Iododibenzothiophene Monomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the polymerization of 4-iododibenzothiophene monomers. The methodologies outlined below are based on established polymerization techniques for analogous aryl halides and thiophene-based monomers, offering a foundational guide for the synthesis and characterization of poly(dibenzothiophene) derivatives.
Introduction
Dibenzothiophene-based polymers are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1] The rigid and planar structure of the dibenzothiophene unit, coupled with the presence of a sulfur atom, can facilitate charge transport.[1] The polymerization of functionalized dibenzothiophene monomers, such as this compound, allows for the synthesis of well-defined polymers with tailored electronic and physical properties. This document details protocols for common cross-coupling polymerization methods applicable to this compound.
Key Polymerization Methodologies
The polymerization of this compound can be achieved through several modern cross-coupling techniques. The choice of method will influence the polymer's molecular weight, polydispersity, and end-group functionality. The most relevant methods include Kumada Catalyst-Transfer Polycondensation (KCTP), Suzuki Polycondensation, and Direct Arylation Polycondensation (DArP).
Kumada Catalyst-Transfer Polycondensation (KCTP)
KCTP is a powerful chain-growth polymerization method for the synthesis of well-defined conjugated polymers from Grignard monomers. This technique allows for control over molecular weight and can produce polymers with narrow polydispersity indices (PDIs).
Experimental Protocol: KCTP of this compound
Monomer Preparation (Grignard Reagent Formation):
-
Materials: this compound, magnesium turnings, anhydrous tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Dissolve this compound in anhydrous THF and add it dropwise to the magnesium suspension.
-
The reaction mixture is stirred at room temperature until the magnesium is consumed, indicating the formation of the Grignard reagent, 4-(chloromagnesio)dibenzothiophene.
-
Polymerization:
-
Materials: 4-(chloromagnesio)dibenzothiophene solution in THF, Ni(dppe)Cl₂ (catalyst), anhydrous THF.
-
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the Ni(dppe)Cl₂ catalyst in anhydrous THF.
-
Cool the catalyst solution to 0 °C.
-
Slowly add the prepared Grignard reagent solution to the catalyst solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the polymerization by adding 5 M HCl.
-
Precipitate the polymer by pouring the reaction mixture into methanol.
-
Collect the polymer by filtration, wash with methanol and acetone, and dry under vacuum.
-
Logical Workflow for Kumada Catalyst-Transfer Polycondensation
Caption: Workflow for the Kumada Catalyst-Transfer Polycondensation of this compound.
Suzuki Polycondensation
Suzuki polycondensation is a versatile step-growth polymerization method that involves the coupling of a dihaloaromatic monomer with an aromatic diboronic acid or ester. For the homopolymerization of this compound, a di-Grignard or di-lithio derivative would first need to be formed and then converted to a diboronic ester. Alternatively, this compound can be copolymerized with a diboronic ester comonomer.
Experimental Protocol: Suzuki Copolymerization of this compound
-
Materials: this compound, an aromatic diboronic ester (e.g., 2,5-dialkoxy-1,4-phenylenediboronic acid pinacol ester), Pd(PPh₃)₄ (catalyst), K₂CO₃ (base), toluene, and water.
-
Procedure:
-
In a Schlenk flask, combine this compound, the diboronic ester comonomer, and the Pd(PPh₃)₄ catalyst.
-
Add a 2 M aqueous solution of K₂CO₃ and toluene.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, pour the mixture into methanol to precipitate the polymer.
-
Filter the polymer and perform Soxhlet extraction with methanol, acetone, and chloroform to purify.
-
The chloroform fraction containing the polymer is concentrated and reprecipitated into methanol.
-
Collect the final polymer by filtration and dry under vacuum.
-
Signaling Pathway for Suzuki Polycondensation
Caption: Catalytic cycle for Suzuki polycondensation.
Direct Arylation Polycondensation (DArP)
DArP is an increasingly popular method for synthesizing conjugated polymers as it avoids the preparation of organometallic monomers, thus being more atom-economical. This method involves the direct coupling of a C-H bond with a C-X (X = I, Br) bond. For the homopolymerization of this compound, a comonomer with activated C-H bonds would be required.
Experimental Protocol: Direct Arylation Copolymerization of this compound
-
Materials: this compound, a comonomer with activated C-H bonds (e.g., a bithiophene derivative), Pd(OAc)₂ (catalyst), P(o-tol)₃ (ligand), K₂CO₃ (base), and anhydrous dimethylacetamide (DMAc).
-
Procedure:
-
In a Schlenk tube, add this compound, the C-H activated comonomer, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
After cooling, precipitate the polymer by pouring the reaction mixture into a mixture of methanol and water.
-
Collect the crude polymer by filtration.
-
Purify the polymer by Soxhlet extraction as described in the Suzuki protocol.
-
Dry the final polymer under vacuum.
-
Data Presentation
The following table summarizes expected quantitative data for poly(dibenzothiophene) derivatives synthesized via these methods. The actual values will depend on the specific reaction conditions and comonomers used.
| Polymerization Method | Expected Mn (kDa) | Expected PDI | Expected Yield (%) |
| KCTP | 5 - 50 | 1.1 - 1.5 | 70 - 95 |
| Suzuki Polycondensation | 10 - 100 | 1.5 - 3.0 | 60 - 90 |
| Direct Arylation Polycondensation | 10 - 80 | 1.8 - 3.5 | 50 - 85 |
Characterization of Poly(dibenzothiophene)
A comprehensive characterization of the synthesized polymers is crucial to understand their structure-property relationships.
Methodologies for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and regioregularity.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and confirm the polymerization.
-
UV-Vis Spectroscopy: To investigate the electronic absorption properties and determine the optical bandgap of the conjugated polymer.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including HOMO and LUMO energy levels.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymer.
Experimental Workflow for Polymer Characterization
References
4-Iododibenzothiophene: A Versatile Building Block for Advanced Materials in Science
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iododibenzothiophene is a key heterocyclic organic compound that has garnered significant interest in materials science. Its rigid, planar dibenzothiophene core provides excellent thermal stability and charge transport properties, while the reactive iodine atom at the 4-position offers a versatile handle for synthetic modification.[1][2] This combination makes this compound an ideal building block for a variety of advanced functional materials, particularly for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[2][3] The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4][5] This allows for the precise tuning of the electronic and photophysical properties of the resulting materials.
Applications in Materials Science
The unique electronic properties, thermal stability, and facile functionalization of dibenzothiophene derivatives make them ideal for various applications in organic electronics.[3]
Organic Light-Emitting Diodes (OLEDs): Dibenzothiophene-based materials are crucial for the development of high-performance OLEDs.[1] They can be incorporated into:
-
Hole Transport Materials (HTMs): The dibenzothiophene core can be functionalized with electron-donating groups, such as triphenylamines, to create efficient hole transport materials. These materials facilitate the injection and transport of positive charge carriers (holes) from the anode to the emissive layer of the OLED device.[5][6][7]
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), the high triplet energy of the dibenzothiophene scaffold makes it an excellent host material for phosphorescent emitters.[2]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: By combining the dibenzothiophene unit (as either a donor or acceptor) with other aromatic moieties, it is possible to design TADF emitters.[8] These materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.[8]
Organic Field-Effect Transistors (OFETs): The rigid and planar structure of the dibenzothiophene core promotes strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.[9] This makes dibenzothiophene derivatives promising candidates for the active semiconductor layer in OFETs.[2][9] The charge carrier mobility of these materials can be tuned through synthetic modification.[10]
Quantitative Data of Dibenzothiophene Derivatives
The following tables summarize key quantitative data for various dibenzothiophene derivatives, illustrating the typical range of properties achievable with this building block.
Table 1: Photophysical Properties of Dibenzothiophene-Based Materials
| Compound Class | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Photoluminescence Quantum Yield (PLQY) (%) | Reference(s) |
| Donor-Acceptor Thienothiophene | 411 | 520 | 86 (in solution), 41 (solid state) | [11] |
| Thienothiophene-based Quantum Dots | - | - | 81 (in solution), 47 (solid state) | [12] |
| Oligothiophene-S,S-dioxides | - | - | 12-70 | [13] |
Table 2: Electronic Properties of Dibenzothiophene-Based Materials
| Compound Class | HOMO Level (eV) | LUMO Level (eV) | Band Gap (eV) | Charge Carrier Mobility (cm² V⁻¹ s⁻¹) | Reference(s) |
| Dibenzothiophene Derivatives | -6.28 to -6.86 | -3.48 to -3.56 | - | - | [14] |
| OEG-BTBT | - | - | - | Low | [15] |
| C8-BTBT Single Crystals | - | - | - | up to 6.0 | [10] |
Experimental Protocols
The following are detailed protocols for key synthetic transformations involving this compound. These are generalized procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, DMF, with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and the degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[5]
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.[16] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 4-aryldibenzothiophene.[5]
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: The Schlenk tube is evacuated and backfilled with argon three times.
-
Reagent Addition: The anhydrous, degassed solvent is added, followed by the amine. The tube is then sealed.
-
Reaction: The reaction mixture is heated to the appropriate temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium black. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aminodibenzothiophene derivative.[4]
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hole transporting materials based on benzodithiophene and dithienopyrrole cores for efficient perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Small Molecular Dibenzo[b,d]thiophene-Based Hole Transport Materials for Tin-Lead Perovskite Solar Cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fusing acridine and benzofuran/benzothiophene as a novel hybrid donor for high-performance and low efficiency roll-off TADF OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
- 12. Thienothiophene-based quantum dots: calibration of photophysical properties via carbon dot and biomolecular interactions - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of the Origin of High Photoluminescence Quantum Yield in Thienyl-S,S-dioxide AIEgens Oligomers by Temperature Dependent Optical Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. orbi.umons.ac.be [orbi.umons.ac.be]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for 4-Iododibenzothiophene in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iododibenzothiophene is a versatile heterocyclic building block of significant interest in medicinal chemistry. The dibenzothiophene scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The presence of an iodine atom at the 4-position provides a highly reactive handle for synthetic diversification, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of various molecular fragments to explore structure-activity relationships (SAR) and develop novel therapeutic agents.[3] The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making it more susceptible to oxidative addition in catalytic cycles, thus enabling selective reactions under milder conditions.[4]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of complex organic molecules with potential therapeutic value. Its utility is most pronounced in the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many drug molecules.
-
Synthesis of Kinase Inhibitors: The dibenzothiophene core has been identified in potent kinase inhibitors.[5][6] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer. This compound serves as a precursor for synthesizing libraries of dibenzothiophene derivatives to target the ATP-binding sites of various kinases. For instance, derivatives of the structurally related benzothiophene scaffold have been developed as potent inhibitors of DYRK1A and DYRK1B, kinases linked to chronic human diseases.[5] While a direct blockbuster drug synthesized from this compound is not prominently documented, its value lies in enabling the synthesis of analogues of known inhibitors, such as those targeting the MEK/ERK pathway. Trametinib, a potent MEK inhibitor, contains a core structure assembled using an aryl iodide precursor, highlighting the industrial relevance of this synthetic strategy.[7][8]
-
Scaffold for Bioactive Compounds: The dibenzothiophene moiety is a key pharmacophore in various bioactive compounds.[9][10] Its derivatives have been explored for a multitude of therapeutic applications:
-
Anticancer Agents: Benzothiophene derivatives have shown significant anti-cancer effects, inducing apoptosis and cell cycle arrest in cancer cell lines.[1][6]
-
Antimicrobial Agents: Thiophene-based compounds have demonstrated activity against drug-resistant bacteria.[11]
-
Anti-inflammatory Agents: Certain thiophene derivatives are known for their anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[12]
-
Estrogen Receptor Modulators: The benzothiophene scaffold is the core of drugs like Raloxifene, a selective estrogen receptor modulator (SERM). This has inspired the synthesis of new derivatives as potential treatments for breast cancer.[13]
-
Data Presentation
The following table summarizes the inhibitory activity of various benzothiophene and dibenzothiophene derivatives against different biological targets, illustrating the therapeutic potential of this scaffold.
| Compound Class | Target Kinase/Protein | IC50 Value | Reference Compound | IC50 Value | Cell Line/Assay |
| Benzothiophene Derivative 3n | DYRK1A | 16 nM | - | - | In vitro kinase assay |
| Benzothiophene Derivative 3n | DYRK1B | 11 nM | - | - | In vitro kinase assay |
| 5-Hydroxybenzothiophene 16b | Haspin | 0.28 µM | - | - | In vitro kinase assay |
| 5-Hydroxybenzothiophene 16b | Dyrk1A | 0.61 µM | - | - | In vitro kinase assay |
| Benzothiophene-chalcone 5h | Butyrylcholinesterase (BChE) | 24.35 µM | Galantamine | 28.08 µM | In vitro enzyme assay |
| Trametinib (MEK Inhibitor) | MEK1 / MEK2 | 0.9 nM | - | - | In vitro kinase assay |
Data compiled from multiple sources to illustrate the potency of related structures.[5][6][7][14]
Experimental Protocols
The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful methods: the Suzuki-Miyaura Coupling for C-C bond formation and the Buchwald-Hartwig Amination for C-N bond formation.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid to form a 4-aryl-dibenzothiophene derivative.[15][16][17]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos) (0.04 equiv if using Pd(OAc)₂)
-
Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water (4:1)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, the palladium catalyst, and the ligand (if applicable).[15]
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the base followed by the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[4][15]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.[16]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-dibenzothiophene product.[4]
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with a primary or secondary amine to form a 4-amino-dibenzothiophene derivative.[18][19]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.02 equiv) or Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Ligand: A bulky, electron-rich phosphine ligand such as XPhos, SPhos, or BINAP (0.02-0.05 equiv)[20][21]
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvents for workup and chromatography (e.g., Ethyl acetate, Hexanes)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube or round-bottom flask with a stir bar.
-
Reagent Addition: Add this compound, the amine, and the anhydrous solvent to the flask.
-
Inert Atmosphere: Seal the vessel and ensure the atmosphere is inert.
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.
-
Workup: After cooling to room temperature, quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate or diethyl ether. Filter the mixture through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-dibenzothiophene.
Visualizations
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade often targeted by kinase inhibitors derived from scaffolds similar to dibenzothiophene.[7]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of MEK inhibitors like Trametinib.
Experimental Workflow
This diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling of this compound.
Logical Relationships
This diagram shows the central role of this compound as a precursor to diverse classes of bioactive molecules through key synthetic transformations.
References
- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flex.flinders.edu.au [flex.flinders.edu.au]
- 9. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Benzothiophene Derivatives for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis and evaluation of benzothiophene derivatives with significant potential in pharmaceutical applications. The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of various clinically used drugs and investigational agents.[1][2] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This document focuses on the synthesis of benzothiophene-based tubulin polymerization inhibitors, kinase inhibitors, and selective estrogen receptor modulators (SERMs).
Benzothiophene Derivatives as Tubulin Polymerization Inhibitors
Benzothiophene-based compounds have emerged as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells.[2][5] These agents often bind to the colchicine site on β-tublin, disrupting microtubule dynamics and leading to cell death.[1][6]
Data Presentation: Anticancer Activity of Benzothiophene Analogs
The following table summarizes the 50% growth inhibition (GI50) values for several benzothiophene acrylonitrile analogs against a panel of human cancer cell lines.
| Compound | Derivative Information | Cell Line | GI50 (nM) | Reference |
| 5 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Leukemia | 10 - 66.5 | [2] |
| Colon Cancer | 10 - 66.5 | [2] | ||
| CNS Cancer | 10 - 66.5 | [2] | ||
| Prostate Cancer | 10 - 66.5 | [2] | ||
| 6 | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Leukemia | 21.2 - 50.0 | [2] |
| CNS Cancer | 21.2 - 50.0 | [2] | ||
| Prostate Cancer | 21.2 - 50.0 | [2] | ||
| 13 | E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Most Human Cancer Lines | < 10.0 | [2] |
Experimental Protocols
This protocol describes the synthesis of a potent benzothiophene-based tubulin polymerization inhibitor.[1]
Materials:
-
5-Methyl-2-nitrobenzonitrile
-
3,4,5-Trimethoxybenzoylacetonitrile
-
Elemental sulfur
-
N,N-Dimethylformamide (DMF)
-
Triethylamine
-
Ethanol
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Gewald Reaction:
-
To a solution of 5-methyl-2-nitrobenzonitrile (1.0 eq) and 3,4,5-trimethoxybenzoylacetonitrile (1.0 eq) in DMF, add elemental sulfur (1.1 eq).
-
Add triethylamine (2.0 eq) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at 50 °C for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
The crude product is 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)-5-nitrobenzo[b]thiophene.
-
-
Reduction of the Nitro Group:
-
A detailed protocol for the reduction of a similar nitrobenzothiophene derivative to the corresponding amine can be found in the literature.[3] This typically involves using a reducing agent like tin(II) chloride in an acidic medium.
-
-
Purification:
-
Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene.
-
This fluorescence-based assay measures the effect of a compound on the polymerization of purified tubulin.[7][8]
Materials:
-
Purified porcine brain tubulin (>99% pure)
-
GTP (Guanosine-5'-triphosphate)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
Fluorescent reporter dye (e.g., DAPI)
-
Glycerol (for polymerization enhancement)
-
Test benzothiophene derivative
-
Positive control (e.g., Nocodazole for destabilizing, Paclitaxel for stabilizing)
-
Negative control (DMSO)
-
384-well microplates
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in General Tubulin Buffer.
-
Prepare a solution of tubulin (e.g., 2 mg/mL) in ice-cold General Tubulin Buffer supplemented with 1 mM GTP.
-
-
Assay Setup:
-
Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37 °C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a specified period (e.g., 60-90 minutes). The excitation and emission wavelengths will depend on the fluorescent probe used.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of the test compound.
-
Determine the IC50 value by plotting the maximum polymerization rate or the plateau of polymer mass against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualization
Caption: Inhibition of tubulin polymerization by benzothiophene derivatives.
Benzothiophene Derivatives as Kinase Inhibitors
Benzothiophene-based scaffolds have been successfully employed in the design of potent kinase inhibitors targeting various kinases implicated in cancer progression, such as DYRK1A/B, CLK1/4, and DRAK1.[9][10]
Data Presentation: Kinase Inhibitory Activity
The following table presents the half-maximal inhibitory concentration (IC50) values of a 5-hydroxybenzothiophene hydrazide derivative against several kinases.[9][10]
| Compound | Target Kinase | IC50 (nM) |
| 16b | Clk4 | 11 |
| DRAK1 | 87 | |
| Haspin | 125.7 | |
| Clk1 | 163 | |
| Dyrk1B | 284 | |
| Dyrk1A | 353.3 |
Experimental Protocols
This protocol describes a general method for synthesizing benzothieno[3,2-b]pyridine scaffolds, which are precursors to various kinase inhibitors.[11]
Materials:
-
3-Amino-2-formyl benzothiophene derivative
-
Appropriate ketone (e.g., acetone, cyclohexanone)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the 3-amino-2-formyl benzothiophene (0.5 mmol), the desired ketone (0.7 mmol), and ethanol (10 mL).
-
Add 0.5 mL of 7 M aqueous NaOH.
-
-
Reaction:
-
Reflux the reaction mixture for 12 hours.
-
Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
After cooling, quench the reaction by adding 5 mL of 10% HCl.
-
Collect the resulting precipitate by filtration and wash thoroughly with distilled water.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent like acetonitrile or methanol to obtain the pure benzothieno[3,2-b]pyridine derivative.
-
This is a general protocol for determining the inhibitory activity of a compound against a specific kinase.[3][12][13]
Materials:
-
Recombinant human kinase (e.g., DYRK1A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test benzothiophene compound
-
Positive control (known inhibitor, e.g., Staurosporine)
-
Negative control (DMSO)
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound and the positive control in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, its substrate, and the test compound or controls.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the detection reagent from the kit.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualization
Caption: General synthetic workflow for benzothiophene-based kinase inhibitors.
Raloxifene: A Benzothiophene-Based Selective Estrogen Receptor Modulator (SERM)
Raloxifene is a well-established drug for the prevention and treatment of osteoporosis in postmenopausal women.[14] It acts as a selective estrogen receptor modulator, exhibiting estrogenic effects on bone and anti-estrogenic effects on the uterus and breast tissue.[2]
Data Presentation: Estrogen Receptor Binding Affinity
The following table shows the relative binding affinity (RBA) and IC50 values for Raloxifene and its analogs for the estrogen receptor alpha (ERα).
| Compound | Side Chain | RBA (%) | IC50 (µM) | Reference |
| Raloxifene | Piperidinoethoxy | 25 | ~1 | [2] |
| Analog 5 | Cyclohexylamino ethoxy | 35 | 0.1 | [2] |
| Analog 6 | Adamantylamino ethoxy | 42 | 0.05 | [2] |
Experimental Protocols
This protocol is an improved method for the synthesis of Raloxifene, focusing on a high-purity final product.[1][14]
Materials:
-
4-[2-(Piperidinyl)Ethoxy]benzoic acid hydrochloride
-
Thionyl chloride
-
Dichloromethane (DCM)
-
6-Methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene
-
Aluminum chloride (AlCl₃)
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH)
-
Aqueous Hydrochloric acid (HCl)
-
Isopropanol
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of the Acid Chloride:
-
Friedel-Crafts Acylation:
-
Dissolve the crude acid chloride in DCM (250 mL).
-
Add 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzothiophene (50 g).[1][14]
-
Cool the mixture to 10-15 °C and add aluminum chloride (137.5 g) portion-wise.[1][14]
-
Allow the reaction to proceed at 25-35 °C for 4 hours.[14]
-
Quench the reaction by slowly adding it to ice-water.
-
Separate the organic layer, wash with water and dilute HCl solution.
-
Distill the organic layer under vacuum and isolate the intermediate from isopropanol.
-
-
Deprotection and Salt Formation:
-
Take the intermediate in a mixture of methanol (340 mL) and water (68 mL).[14]
-
Add a 50% aqueous NaOH solution (100 mL).[1]
-
Heat the mixture to 65-70 °C for 10 hours.[1]
-
After cooling, treat with activated charcoal and filter.
-
Adjust the pH of the filtrate to 2 with aqueous HCl at 65-70 °C and stir for 3 hours.[14]
-
Add water (300 mL) and cool to 0-5 °C to precipitate the product.[1]
-
Filter the solid, wash with methanol, and dry to obtain Raloxifene hydrochloride.
-
This assay measures the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor alpha.[2]
Materials:
-
Recombinant human ERα
-
Radiolabeled estradiol ([³H]E₂)
-
Test compound (Raloxifene or analog)
-
Assay buffer
-
Hydroxylapatite slurry
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Incubation:
-
Incubate recombinant human ERα with a fixed concentration of [³H]E₂ in the assay buffer.
-
Add increasing concentrations of the test compound to the incubation mixture.
-
-
Separation:
-
Separate the bound and free [³H]E₂ by adding a hydroxylapatite slurry, which binds the receptor-ligand complex.
-
Centrifuge and wash the pellets to remove unbound radioligand.
-
-
Quantification:
-
Add scintillation fluid to the pellets and measure the amount of bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]E₂ (IC50).
-
Visualization
Caption: Simplified genomic signaling pathway of Raloxifene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamopen.com [benthamopen.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of a new series of 2-amino-3-aroyl thiophene derivatives as agonist allosteric modulators of the A1 adenosine receptor. A position-dependent effect study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. heteroletters.org [heteroletters.org]
Application Notes and Protocols for Ligand Selection in the Suzuki Coupling of 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The dibenzothiophene moiety, a sulfur-containing polycyclic aromatic hydrocarbon, is a key structural motif in many biologically active compounds and organic electronic materials.
The functionalization of the dibenzothiophene core, specifically at the 4-position, is often a crucial step in the synthesis of target molecules. The Suzuki coupling of 4-iododibenzothiophene with various boronic acids provides a direct route to these derivatives. However, the success of this transformation is highly dependent on the choice of ligand coordinated to the palladium catalyst. The ligand plays a critical role in stabilizing the active catalytic species, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate, yield, and scope.
This document provides a detailed guide to ligand selection for the Suzuki coupling of this compound, including a compilation of quantitative data for different ligand systems, detailed experimental protocols, and visualizations to aid in understanding the reaction workflow.
Ligand Selection and Performance
The choice of ligand is paramount for a successful Suzuki coupling reaction, especially with sterically hindered or electronically challenging substrates like this compound. Bulky and electron-rich phosphine ligands, often referred to as Buchwald-type ligands, have demonstrated exceptional efficacy in promoting the coupling of unreactive aryl halides. These ligands enhance the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times.
While specific comparative studies on this compound are limited in the readily available literature, data from closely related dibenzothiophene derivatives and other challenging aryl halides can provide valuable insights into ligand performance. Below is a summary of commonly used ligands and their expected performance in the Suzuki coupling of this compound.
Data Presentation: Ligand Performance in the Suzuki Coupling of Dibenzothiophene Derivatives
| Ligand/Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd/C (10 mol%) | 4-Bromodibenzothiophene | Triphenylene-2-boronic acid | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | >90 | [1] |
| SPhos | 2-Bromothiophene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 18 | 95 | |
| Pd(PPh₃)₄ | 2,5-Dibromo-3-methylthiophene | Arylboronic acid | Na₂CO₃ | Dioxane/H₂O | 120 | 12 | 55-85 |
Note: The data for SPhos and XPhos are for analogous thiophene and aryl chloride substrates to illustrate their general high activity. The data for Pd(PPh₃)₄ is for a related dibromothiophene derivative.
Signaling Pathways and Experimental Workflows
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The ligand plays a crucial role in each step of this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A typical experimental workflow for the Suzuki coupling of this compound involves the careful assembly of reactants under an inert atmosphere to prevent catalyst deactivation.
Caption: A general workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocols
The following protocols provide a general framework for performing the Suzuki coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki Coupling using a Buchwald-Type Ligand (e.g., SPhos)
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 1,4-Dioxane or Toluene
-
Degassed water (if using a biphasic system)
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add palladium(II) acetate and SPhos.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryldibenzothiophene.
Protocol 2: Ligand-Free Suzuki Coupling using Palladium on Carbon (Pd/C)
This protocol is adapted from the synthesis of 4-(triphenylen-2-yl)dibenzothiophene.[1]
Materials:
-
4-Bromodibenzothiophene (or this compound) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
10% Palladium on activated carbon (10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-bromodibenzothiophene and the arylboronic acid in the toluene/ethanol/water solvent mixture.
-
Add potassium carbonate to the solution.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add the 10% Pd/C catalyst.
-
Heat the reaction mixture to 100 °C and stir vigorously under an argon atmosphere for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with ethyl acetate.
-
Separate the organic layer from the filtrate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an appropriate ligand is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. Bulky and electron-rich phosphine ligands, such as SPhos and XPhos, are generally recommended for achieving high yields and efficient conversions with such challenging substrates. While ligand-free conditions using heterogeneous catalysts like Pd/C can also be effective, they may require higher catalyst loadings and longer reaction times. The provided protocols offer a starting point for the synthesis of 4-aryldibenzothiophene derivatives, and optimization of the reaction conditions is encouraged to achieve the best results for specific substrate combinations. A systematic screening of ligands and reaction parameters is often the most effective approach to identify the optimal conditions for a given transformation.
References
One-Pot Synthesis of Benzothiophenes: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of benzothiophene scaffolds is a cornerstone of modern medicinal chemistry. Benzothiophene derivatives are privileged structures found in a wide array of pharmacologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] This document provides detailed application notes and a protocol for a one-pot synthesis of 3-substituted benzothiophenes, a method that offers significant advantages in terms of efficiency and molecular diversity.
The benzothiophene core is a key component in several commercially available drugs, including the selective estrogen receptor modulator (SERM) Raloxifene and the antipsychotic agent Sertindole, underscoring its therapeutic importance.[1][2] Traditional multi-step syntheses of these compounds can be time-consuming and often result in lower overall yields. One-pot syntheses, by combining multiple reaction steps into a single operation, offer a more streamlined, atom-economical, and environmentally benign approach to these valuable heterocyclic compounds.[5]
This protocol details a one-pot synthesis of 3-substituted benzothiophenes via an aryne reaction with alkynyl sulfides. This method allows for the rapid construction of the benzothiophene core with a wide tolerance for various functional groups, making it a versatile tool for generating libraries of compounds for drug discovery screening.[6][7][8]
Experimental Protocol: One-Pot Synthesis of 3-Substituted Benzothiophenes via Aryne Reaction
This protocol is based on the one-step synthesis of benzothiophenes from o-silylaryl triflates and alkynyl sulfides.[6][8]
Materials:
-
o-Silylaryl triflate (1.0 equiv)
-
Alkynyl sulfide (1.2 equiv)
-
Cesium fluoride (CsF) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the o-silylaryl triflate (1.0 equiv), alkynyl sulfide (1.2 equiv), and cesium fluoride (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask. The typical concentration is 0.1 M with respect to the o-silylaryl triflate.
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 110 °C and maintain this temperature for the time specified for the particular substrates (typically 1-24 hours).
-
Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-substituted benzothiophene.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).
Quantitative Data Summary
The following table summarizes the yields for the synthesis of various 3-substituted benzothiophenes using the one-pot aryne reaction protocol.[6][8]
| Entry | o-Silylaryl Triflate | Alkynyl Sulfide | Product | Yield (%) |
| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | (Phenylethynyl)(ethyl)sulfane | 3-Phenylbenzo[b]thiophene | 95 |
| 2 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | (Hex-1-yn-1-yl)(ethyl)sulfane | 3-Butylbenzo[b]thiophene | 85 |
| 3 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | (Cyclohexylethynyl)(ethyl)sulfane | 3-Cyclohexylbenzo[b]thiophene | 91 |
| 4 | 4-Methoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | (Phenylethynyl)(ethyl)sulfane | 6-Methoxy-3-phenylbenzo[b]thiophene | 80 |
| 5 | 4-Chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate | (Phenylethynyl)(ethyl)sulfane | 6-Chloro-3-phenylbenzo[b]thiophene | 75 |
Reaction Mechanism and Workflow
The reaction proceeds through the in-situ generation of an aryne intermediate from the o-silylaryl triflate upon treatment with cesium fluoride. The alkynyl sulfide then undergoes a nucleophilic attack on the aryne, followed by an intramolecular cyclization to form the benzothiophene ring.[8]
Caption: Experimental workflow for the one-pot synthesis of 3-substituted benzothiophenes.
Caption: Simplified reaction mechanism for the one-pot benzothiophene synthesis.
Applications in Drug Discovery
The versatility of this one-pot synthesis allows for the creation of a diverse library of benzothiophene derivatives. These compounds can then be subjected to high-throughput screening to identify lead compounds for various therapeutic targets.[1] The ability to readily modify the substituents at the 3-position provides a powerful tool for structure-activity relationship (SAR) studies, a critical step in the optimization of drug candidates.[1] Benzothiophene derivatives have shown promise as anticancer agents, anti-inflammatory drugs, and treatments for neurodegenerative disorders, making this synthetic route highly relevant to modern drug development.[1][2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. A One-Pot Successive Cyclization-Alkylation Strategy for the Synthesis of 2,3-Disubstituted Benzo[b]thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-Iododibenzothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 4-Iododibenzothiophene.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound. For a more visual approach to problem-solving, refer to the Troubleshooting Workflow diagram below.
Q1: My reaction shows low or no conversion of this compound. What are the likely causes and how can I address them?
Low or no product formation is a common issue that can stem from several factors. A systematic approach is recommended for troubleshooting.[1]
-
Inactive Catalyst: The active Pd(0) species may not be forming or could be decomposing.
-
Solution: Ensure the palladium source and ligands are of high quality. Consider using a pre-catalyst to guarantee the presence of the active species.[2] The color of the reaction mixture can be an indicator; a change to black may suggest the formation of palladium black, a sign of catalyst decomposition.
-
-
Poor Solubility: The insolubility of reactants, particularly in organic solvents, can hinder the reaction.
-
Inappropriate Base: The choice and strength of the base are critical for activating the boronic acid.
-
Solution: Stronger bases are often more effective.[4] A screening of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ is recommended. The solubility of the base in the chosen solvent system is also crucial.
-
-
Oxygen Contamination: Oxygen can deactivate the palladium catalyst.
Q2: I am observing significant formation of homocoupled byproducts from my boronic acid. How can I minimize this?
Homocoupling of the boronic acid is a frequent side reaction, often promoted by the presence of oxygen or an inefficient catalyst system.[2]
-
Thorough Degassing: Rigorously degas all solvents and the reaction mixture before adding the palladium catalyst.[2]
-
Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ might be preferable to some Pd(II) sources which can sometimes promote homocoupling during the in situ reduction to Pd(0).[2]
-
Controlled Addition: Slow addition of the boronic acid to the reaction mixture can sometimes favor the cross-coupling pathway over homocoupling.
Q3: My main side product is dehalogenated dibenzothiophene. What causes this and how can I prevent it?
Dehalogenation is the replacement of the iodine atom with a hydrogen atom.[2]
-
Choice of Base and Solvent: Using a protic solvent, such as an alcohol, in combination with a strong base can be a source of hydride, leading to dehalogenation. Switching to an aprotic solvent system can mitigate this issue.[2]
-
Ligand Selection: The nature of the phosphine ligand can influence the competition between the desired reductive elimination and the dehalogenation pathway. Screening different ligands may identify one that favors product formation.[2]
Q4: I am experiencing protodeboronation of my boronic acid. What are the best strategies to avoid this?
Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, and it is a common side reaction.[6]
-
Use of Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable towards protodeboronation than their corresponding boronic acids. They slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[2]
-
Anhydrous Conditions: Since water can be a proton source for this side reaction, running the coupling under anhydrous conditions can be beneficial. However, it is important to note that many Suzuki protocols require water to dissolve the inorganic base.[2]
-
Milder Base: If possible, using a milder base such as KF or K₂CO₃ may reduce the rate of protodeboronation.[2]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
While optimal conditions are substrate-dependent, the following table provides a good starting point for optimization based on successful couplings of similar aryl iodides and thiophene derivatives.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective Pd(II) and Pd(0) sources. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ (Ligand:Pd ratio of 2:1 to 4:1) | Bulky, electron-rich phosphine ligands are known to be effective for challenging couplings.[7] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases that are effective in many Suzuki couplings.[8] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O | Aprotic solvents with water to dissolve the inorganic base are commonly used and often give good results.[3] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
Q2: How does the sulfur atom in dibenzothiophene affect the Suzuki coupling reaction?
The sulfur atom in dibenzothiophene can potentially coordinate to the palladium catalyst, which might influence its catalytic activity. However, palladium complexes with organosulfur ligands have been successfully used as catalysts in Suzuki-Miyaura couplings, suggesting that this interaction is not necessarily detrimental.[9][10] In some cases, sulfur-containing ligands have been shown to provide air and moisture stable catalysts.[9]
Q3: Which analytical techniques are best for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and convenient method for qualitative monitoring. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the consumption of starting materials and the formation of the product and any byproducts.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[11]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[5]
Visualizations
Caption: A generalized workflow for performing a Suzuki coupling reaction.
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
- 1. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Organosulphur and related ligands in Suzuki-Miyaura C-C coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: 4-Iododibenzothiophene Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during palladium-catalyzed cross-coupling reactions involving 4-iododibenzothiophene.
General Troubleshooting
Question: My cross-coupling reaction with this compound is giving a low yield of the desired product. What are the general factors I should investigate?
Answer: Low yields in cross-coupling reactions with this compound can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. First, verify the quality and purity of your starting materials, including the this compound, your coupling partner (boronic acid, organostannane, or amine), and the palladium catalyst and ligands. Ensure that all solvents are anhydrous and have been properly degassed to remove oxygen, which can lead to catalyst deactivation and undesirable side reactions.[1][2][3] The choice of base, solvent, and reaction temperature are also critical parameters that may require optimization for this specific substrate. Finally, carefully analyze your crude reaction mixture for the presence of common side products to help diagnose the underlying issue.
Caption: General troubleshooting workflow for this compound couplings.
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. However, several side reactions can occur.
Frequently Asked Questions (FAQs)
Question: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What causes this and how can I prevent it?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl from the boronic acid starting material.[1] This side reaction is primarily caused by two mechanisms: oxygen-mediated homocoupling and palladium(II)-mediated homocoupling.[1] The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form the homocoupled product.[1][2] To minimize this, rigorous degassing of all solvents and reagents is crucial.[2][3] Using a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, or ensuring efficient in situ reduction of a Pd(II) precatalyst can also suppress this side reaction.[1][3]
Question: My main byproduct is dibenzothiophene, which seems to be the result of protodeboronation of my boronic acid coupling partner and dehalogenation of this compound. How can I mitigate this?
Answer: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is a well-known side reaction in Suzuki couplings.[4][5] This process is often accelerated by high temperatures, prolonged reaction times, and the presence of water.[5] To address this, you can try using a boronic ester (e.g., a pinacol ester) which is generally more stable than the corresponding boronic acid.[6][7] Minimizing the amount of water in the reaction or using anhydrous conditions can also be beneficial.[8] Dehalogenation of this compound, where the iodine is replaced by a hydrogen, can also occur.[9][10][11][12] This can be influenced by the choice of ligand and base. Using bulkier, electron-rich ligands can sometimes favor the desired cross-coupling over dehalogenation.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Boronic Acid Homocoupling | Presence of oxygen | Thoroughly degas all solvents and reagents. Maintain a positive inert gas pressure (Ar or N₂).[2][3] |
| Use of Pd(II) precatalyst without efficient reduction | Use a Pd(0) catalyst directly or add a reducing agent.[1][2] | |
| Protodeboronation | Instability of the boronic acid | Use the corresponding boronic ester (e.g., pinacol ester).[6] |
| Excess water or prolonged heating | Minimize reaction time and temperature. Use a minimal amount of water necessary for the base to be effective.[5][8] | |
| Dehalogenation of this compound | Inefficient catalytic cycle | Screen different phosphine ligands, particularly bulky, electron-rich ones.[13] |
| Suboptimal base | Try alternative bases such as K₃PO₄ or Cs₂CO₃.[3] |
Stille Coupling
The Stille coupling utilizes organostannane reagents for C-C bond formation. While robust, it has its own set of common side reactions.
Frequently Asked Questions (FAQs)
Question: I am observing a significant amount of a homocoupled product derived from my organostannane reagent. What is the cause of this side reaction?
Answer: Homocoupling of the organostannane reagent is the most common side reaction in Stille couplings.[14][15][16] This can occur through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[15]
Question: How can I minimize the formation of the homocoupled organostannane byproduct?
Answer: To reduce homocoupling, ensure that your reaction is performed under strictly anaerobic conditions. The choice of ligand can also play a role; sometimes, the use of specific phosphine ligands or the addition of additives like Cu(I) salts can enhance the rate of the desired cross-coupling relative to homocoupling.[17] Additionally, carefully controlling the stoichiometry of your reagents can be beneficial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Organostannane Homocoupling | Reaction with Pd(II) precatalyst | Ensure efficient reduction of the precatalyst or use a Pd(0) source. |
| Radical pathways | Maintain a strict inert atmosphere. | |
| Slow cross-coupling kinetics | Consider the use of a more effective ligand or a Cu(I) additive to accelerate the desired reaction.[17] | |
| Difficulty removing tin byproducts | High polarity of tin salts | During workup, wash the organic layer with an aqueous solution of KF or filter the crude product through a plug of silica gel with an eluent containing a small amount of triethylamine.[14][18] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.
Frequently Asked Questions (FAQs)
Question: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the likely causes?
Answer: Low conversion in Buchwald-Hartwig aminations can be due to several factors. Catalyst deactivation is a common issue, which can be caused by oxygen or coordination of the amine to the palladium center in an unproductive manner.[19][20] The choice of ligand is critical for stabilizing the catalyst and facilitating the reaction.[19] For an aryl iodide like this compound, the generated iodide anion can also have an inhibitory effect on the catalyst.[19][21]
Question: I am observing the formation of dibenzothiophene as a major byproduct. What is causing this dehalogenation?
Answer: Hydrodehalogenation, the replacement of the iodine with a hydrogen, is a known side reaction in Buchwald-Hartwig aminations.[20] This can occur via a competing pathway to the desired C-N bond formation. The choice of base and ligand can significantly influence the extent of this side reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst deactivation | Ensure rigorous exclusion of oxygen. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[19] |
| Iodide inhibition | The use of certain ligands can mitigate this effect. In some cases, additives may be beneficial. | |
| Dehalogenation | Unproductive catalytic pathway | Screen different bases (e.g., NaOtBu, LHMDS, Cs₂CO₃).[19] Optimize the choice of ligand to favor the amination pathway. |
Experimental Protocols
General Procedure for a Suzuki Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the boronic acid or boronic ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for a Stille Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1-1.3 eq).
-
Solvent and Catalyst Addition: Add the anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane), followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additives like CuI.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with an aqueous KF solution to remove tin byproducts. Dry the organic layer and concentrate.
-
Purification: Purify the residue by column chromatography.
General Procedure for a Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., a Buchwald ligand), and the base (e.g., NaOtBu).
-
Reagent Addition: Add this compound (1.0 eq) and the amine (1.2-1.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic phase and remove the solvent in vacuo.
-
Purification: Purify the crude material by column chromatography.
Side Reaction Mechanisms
Caption: Key side reactions in couplings with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Stille Coupling | NROChemistry [nrochemistry.com]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Iododibenzothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Iododibenzothiophene. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of solid organic compounds like this compound are column chromatography and recrystallization.[1][2][3] Column chromatography is particularly useful for separating the desired product from impurities with different polarities.[4] Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample.[5]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities can originate from starting materials, by-products, and degradation products.[6] In the synthesis of this compound from dibenzothiophene, common impurities may include:
-
Unreacted Dibenzothiophene: The starting material for the iodination reaction.
-
Di-iodinated Dibenzothiophene: Over-iodination can lead to the formation of di-iodo species.[7]
-
Other Regioisomers: Depending on the synthesis method, other isomers of iododibenzothiophene might be formed.
-
Residual Reagents and Solvents: Traces of iodinating agents, bases, and solvents used in the reaction and work-up.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the separation during column chromatography and to check the purity of fractions and the final product.[8] For this compound, which is an aromatic compound, spots on the TLC plate can typically be visualized under UV light (254 nm).[9] Staining with iodine can also be an effective visualization method.[9]
Q4: Is this compound sensitive to acidic conditions, for example, on silica gel?
A4: While there is no specific data on the acid sensitivity of this compound, some heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[10] If you observe streaking on TLC or product degradation during column chromatography, consider using deactivated (neutralized) silica gel or an alternative stationary phase like neutral alumina.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC. | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for benzothiophene derivatives is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane).[8] |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using a heptane/dichloromethane gradient, increase the proportion of dichloromethane.[11] |
| The product elutes too quickly with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent. |
| Streaking of spots on the column or TLC plate. | Sample is overloaded. | Use a larger column or load less sample. |
| Compound is degrading on the silica gel. | Use deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or switch to a neutral stationary phase like alumina.[10] | |
| The compound is not very soluble in the eluent. | Try a different solvent system in which your compound is more soluble. | |
| Colored impurities co-elute with the product. | Impurity has a similar polarity to the product. | If the colored impurity is a baseline material, a plug of silica gel might remove it. If it has a similar Rf, recrystallization after chromatography may be necessary. |
Recrystallization
| Problem | Possible Cause | Troubleshooting Steps |
| The compound does not dissolve in the hot solvent. | The solvent is not a good choice for dissolving the compound. | Select a different solvent. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[12] For dibenzothiophene and its derivatives, solvents like ethanol, isopropanol, or mixtures such as toluene/hexane could be good starting points.[13][14] |
| No crystals form upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated but crystallization has not initiated. | Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of the pure compound if available. Cool the solution in an ice bath.[5] | |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities. | Purify the crude product by column chromatography first to remove the bulk of the impurities. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals. |
| The product is still impure after recrystallization. | The impurities have similar solubility to the product. | A second recrystallization may be necessary. Alternatively, use column chromatography for better separation. |
| The crystals were not washed properly. | Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities. |
Data Presentation
Table 1: Comparison of Purification Techniques for this compound (Illustrative Data)
| Purification Method | Typical Purity Achieved | Typical Recovery | Scale | Advantages | Disadvantages |
| Column Chromatography | >98% | 60-90% | mg to multi-gram | Excellent for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent. Potential for product degradation on the stationary phase. |
| Recrystallization | >99% (if starting material is >90% pure) | 50-85% | mg to kg | Excellent for removing small amounts of impurities. Can be scaled up easily. | Not effective for separating impurities with similar solubility. Potential for low recovery. |
Note: The values in this table are illustrative and represent typical outcomes for these purification techniques for solid organic compounds. Actual results will vary depending on the specific experimental conditions and the nature and amount of impurities.
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is based on a documented purification method for this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as heptane/dichloromethane (e.g., starting with a 9:1 ratio).
-
Visualize the spots under UV light (254 nm). The product should be a major, UV-active spot.
-
-
Column Preparation:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% heptane).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Add another thin layer of sand.
-
-
Elution:
-
Start eluting with 100% heptane.
-
Gradually increase the polarity by increasing the proportion of dichloromethane (e.g., 98:2, 95:5, 90:10, 80:20 heptane/dichloromethane).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as an off-white solid.
-
Protocol 2: Recrystallization of this compound
This is a general protocol; the ideal solvent may need to be determined experimentally. Based on the properties of dibenzothiophene, a polar protic solvent or a mixed solvent system is a good starting point.
-
Solvent Selection:
-
Place a small amount of the crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, isopropanol, acetone, toluene, hexane) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this temperature.
-
Heat the test tubes. A good solvent will dissolve the compound completely at its boiling point.
-
Allow the solutions to cool. The best solvent will result in the formation of a large amount of crystals.
-
A solvent pair (e.g., toluene/hexane or ethanol/water) can also be tested. Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a boil with stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Purification, characterization and crystallization of enzymes for dibenzothiophene desulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN106866700A - 2,6 dibromo benzo [1,2 B:4,5 B] diketone of two thiophene phenol 4,8 high-efficiency synthesis method - Google Patents [patents.google.com]
- 7. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. How To [chem.rochester.edu]
- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 11. rsc.org [rsc.org]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in 4-Iododibenzothiophene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 4-Iododibenzothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the synthesis of this compound?
A1: The most widely employed and specific method for the synthesis of this compound is the regioselective lithiation of dibenzothiophene at the 4-position, followed by quenching with an iodine source. This method takes advantage of the acidity of the proton at the 4-position, allowing for direct and controlled iodination.
Q2: I am not getting any product. What are the most critical parameters to check?
A2: If you are observing no product formation, the most critical parameters to verify are:
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) are extremely sensitive to moisture. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.
-
Quality of Organolithium Reagent: The titer of your organolithium reagent is crucial. If it has degraded due to improper storage, the lithiation will not proceed. It is advisable to titrate the n-BuLi solution before use.
-
Reaction Temperature: The lithiation step must be carried out at a low temperature, typically -78 °C, to prevent unwanted side reactions and decomposition of the lithiated intermediate.
Q3: My yield is consistently low. What are the likely causes?
A3: Consistently low yields can stem from several factors throughout the experimental process. Common causes include:
-
Incomplete Lithiation: Insufficient organolithium reagent or a reaction time that is too short can lead to incomplete conversion of the starting material.
-
Side Reactions: Competing side reactions, such as oxidation of the sulfur atom or the formation of di-iodinated products, can consume the starting material and desired product.
-
Purification Losses: this compound and the starting material, dibenzothiophene, have similar polarities, which can make chromatographic separation challenging and lead to significant product loss.
Q4: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A4: Besides your desired this compound and unreacted dibenzothiophene, other spots on your TLC plate could correspond to:
-
Dibenzothiophene sulfoxide or sulfone: If any oxidizing agents are present, or if the reaction is exposed to air for extended periods, the sulfur atom can be oxidized.[1]
-
4,6-Diiododibenzothiophene: If an excess of the lithiation agent and iodine are used, or if reaction conditions are not carefully controlled, a second iodination can occur at the 6-position.
-
Products from reaction with solvent: At higher temperatures, n-BuLi can react with ethereal solvents like THF.[2]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Degraded Organolithium Reagent | Titrate the n-BuLi or LDA solution prior to use to determine its exact molarity. Use a fresh bottle if necessary. |
| Presence of Moisture | Flame-dry or oven-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. |
| Insufficient Reagent | Ensure at least one equivalent of the organolithium reagent is used. For less reactive systems, a slight excess (1.1-1.2 equivalents) may be beneficial. |
| Incorrect Temperature | Maintain a reaction temperature of -78 °C (a dry ice/acetone bath is recommended) during the addition of the organolithium reagent and for the duration of the lithiation.[2][3] |
| Short Reaction Time | Allow the lithiation to proceed for a sufficient amount of time (typically 30 minutes to 1 hour at -78 °C) to ensure complete formation of the lithiated intermediate.[2][3] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Oxidation to Sulfoxide/Sulfone | Maintain a strict inert atmosphere throughout the reaction. Degas solvents prior to use. Quench the reaction and work it up promptly after completion.[1] |
| Formation of Di-iodinated Product | Use no more than one equivalent of the organolithium reagent and iodine. Add the iodine solution dropwise to the reaction mixture to avoid localized high concentrations. |
| Reaction with Solvent | Keep the reaction temperature at -78 °C. Do not allow the reaction to warm up prematurely.[2] |
Problem 3: Difficulty in Product Purification and Low Isolated Yield
| Potential Cause | Suggested Solution |
| Co-elution with Starting Material | Use a high-resolution silica gel for column chromatography. Employ a solvent system with low polarity (e.g., a gradient of ethyl acetate in heptane or hexane) to achieve better separation.[3] |
| Product Loss During Workup | Ensure all aqueous washes are back-extracted with the organic solvent to recover any dissolved product. Be cautious during solvent removal under reduced pressure as the product may be somewhat volatile. |
| Irreversible Adsorption on Silica Gel | If significant product loss on the column is suspected, consider using a less acidic stationary phase like neutral alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation and Iodination
This protocol is adapted from general procedures for the lithiation and iodination of aromatic compounds.[3]
Materials:
-
Dibenzothiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Iodine
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Heptane or Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add dibenzothiophene (1.0 eq).
-
Dissolve the dibenzothiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous Na₂S₂O₃ solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in heptane or hexane to afford this compound as a solid.[3]
Data Presentation
The following tables provide a summary of how different reaction parameters can affect the yield in analogous lithiation/iodination reactions. This data can be used as a guide for optimizing the synthesis of this compound.
Table 1: Effect of Organolithium Reagent and Temperature on Yield
| Entry | Substrate | Organolithium Reagent (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aromatic Compound A | n-BuLi (1.2) | -78 | 1 | 78 |
| 2 | Aromatic Compound A | LDA (2.0) | -78 | 1 | 33 |
| 3 | Aromatic Compound B | n-BuLi (1.2) | 0 | 1 | Lower yield, more side products |
Data is illustrative and based on general outcomes in similar reactions.[3]
Table 2: Effect of Solvent on Lithiation Reactions
| Entry | Solvent | General Outcome |
| 1 | Tetrahydrofuran (THF) | Generally the preferred solvent due to its ability to solvate the organolithium species and enhance reactivity.[2] |
| 2 | Diethyl Ether (Et₂O) | Can be used, but reactions are often slower. May be preferred for longer reaction times to minimize reaction with the solvent.[2] |
| 3 | Hexanes/Heptanes | Lithiation is often much slower and incomplete in non-polar solvents unless a coordinating agent like TMEDA is added. |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Potential Reaction Pathways
Caption: Potential reaction pathways in the synthesis of this compound.
References
Technical Support Center: Dehalogenation Side Reactions of 4-Iododibenzothiophene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering dehalogenation side reactions during experiments with 4-Iododibenzothiophene.
Frequently Asked Questions (FAQs)
Q1: What is the dehalogenation side reaction of this compound?
A1: Dehalogenation is an undesired side reaction where the iodine atom on the 4-position of the dibenzothiophene core is replaced by a hydrogen atom, leading to the formation of dibenzothiophene as a byproduct. This reduces the yield of the desired product and complicates the purification process.
Q2: What are the primary causes of dehalogenation in reactions involving this compound?
A2: Dehalogenation of aryl iodides like this compound, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, can be attributed to several factors:
-
Reaction Temperature: Higher temperatures can accelerate the rate of dehalogenation.
-
Choice of Catalyst and Ligand: Certain palladium catalysts, especially those that are highly reactive or employ basic phosphine ligands, can promote the formation of palladium hydride species which are often responsible for dehalogenation.[1]
-
Solvent Effects: Protic solvents or solvents that can act as a hydride source (e.g., alcohols) can contribute to dehalogenation. Some aprotic solvents like dioxane and DMF have also been observed to promote dehalogenation more than others, such as toluene.
-
Presence of a Base: The choice of base is crucial. Strong bases, particularly alkoxides, can facilitate the formation of palladium hydrides. Weaker inorganic bases like carbonates or phosphates are often preferred to minimize this side reaction.[1]
-
Presence of a Hydrogen Source: Any reagent or impurity that can act as a source of hydride ions or hydrogen radicals can lead to dehalogenation. Water, while often necessary for reactions like the Suzuki coupling, can also serve as a proton source.[2]
Q3: Are heteroaromatic iodides like this compound more susceptible to dehalogenation?
A3: Yes, heteroaromatic halides can be more prone to dehalogenation compared to their simple aryl halide counterparts. The presence of the sulfur heteroatom in the dibenzothiophene ring system can influence the electronic properties of the molecule and its interaction with the catalyst, potentially making it more susceptible to side reactions like dehalogenation. For instance, N-H containing heterocycles are known to be particularly prone to dehalogenation, which can sometimes be mitigated by protecting the heteroatom.[3]
Q4: How can I monitor the extent of dehalogenation during my reaction?
A4: The progress of the reaction and the formation of the dehalogenated byproduct (dibenzothiophene) can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the reaction mixture to a standard of dibenzothiophene will help in identifying and quantifying the extent of this side reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the dehalogenation of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| High percentage of dehalogenated byproduct (dibenzothiophene) in the crude reaction mixture. | Sub-optimal reaction conditions. | 1. Temperature Control: Lower the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. 2. Base Optimization: Switch to a weaker inorganic base. Instead of strong bases like sodium tert-butoxide, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] 3. Ligand Screening: If using a palladium catalyst, screen different phosphine ligands. Bulkier, more electron-rich ligands can sometimes suppress dehalogenation.[1] 4. Solvent Change: Use aprotic solvents that are less likely to act as a hydride source, such as toluene or THF, instead of alcohols or DMF.[1] 5. Water Content: In Suzuki reactions, minimize the amount of water used to the minimum required for the catalytic cycle to function.[2] |
| Inconsistent results with significant dehalogenation in some runs but not others. | Variability in reagent quality or reaction setup. | 1. Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where necessary. 2. Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent the ingress of moisture and oxygen, which can contribute to side reactions. 3. Consistent Procedure: Ensure that the order and rate of addition of reagents are consistent between batches. |
| Low yield of desired product with a significant amount of unreacted this compound and some dehalogenation. | Poor catalyst activity or inhibition. | 1. Catalyst Choice: Ensure the palladium catalyst is active. Consider using a pre-catalyst that is more readily activated. 2. Ligand-to-Metal Ratio: Optimize the ligand-to-metal ratio. Too much or too little ligand can negatively impact the reaction. 3. Reagent Purity: Impurities in the starting materials or reagents can sometimes poison the catalyst. |
Experimental Protocols
Protocol 1: Suzuki Coupling of this compound with an Arylboronic Acid (Optimized to Minimize Dehalogenation)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos.
-
Add toluene and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Note: Start with a lower temperature and only increase if the reaction is too slow.
-
Monitor the reaction progress by TLC or LC-MS, checking for the formation of dibenzothiophene.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound (Optimized to Minimize Dehalogenation)
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃ and XPhos to a Schlenk tube.
-
Add Cs₂CO₃, this compound, and the amine.
-
Add toluene.
-
Seal the Schlenk tube and heat the reaction mixture to 90-100 °C with vigorous stirring. Note: Monitor the reaction closely and use the lowest effective temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle showing the competing pathways of desired cross-coupling and undesired dehalogenation.
Caption: A logical workflow for troubleshooting and minimizing dehalogenation side reactions.
References
Technical Support Center: Catalyst Deactivation in 4-Iododibenzothiophene Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Suzuki, Heck, and Sonogashira cross-coupling reactions of 4-iododibenzothiophene. Catalyst deactivation, often exacerbated by the presence of the sulfur heteroatom, is a primary focus.
I. Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a significant concern when using this compound in cross-coupling reactions?
A1: The sulfur atom in the dibenzothiophene core can act as a poison to the palladium catalyst. Sulfur can coordinate strongly to the palladium center, blocking active sites and hindering the catalytic cycle. This can lead to reduced reaction rates, incomplete conversion, and the formation of inactive palladium species.
Q2: What are the common visual indicators of catalyst deactivation?
A2: A common sign of catalyst deactivation is the formation of a black precipitate, often referred to as "palladium black." This indicates the agglomeration of palladium atoms into an inactive, bulk metallic form. A color change of the reaction mixture from a homogeneous solution to a suspension of black particles is a strong indicator of catalyst decomposition.
Q3: How does the choice of ligand impact catalyst stability and activity in the cross-coupling of this compound?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and preventing deactivation. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos, RuPhos), are often effective. These ligands can stabilize the active palladium species, promote the desired catalytic steps (oxidative addition, reductive elimination), and shield the metal center from coordination with the sulfur atom of the dibenzothiophene.
Q4: Can the palladium catalyst be regenerated after deactivation?
A4: In some instances, heterogeneous palladium catalysts that have been deactivated can be regenerated, although this is often not practical for homogeneous catalysts used in solution-phase synthesis. Regeneration typically involves oxidative treatments to remove poisoning species from the catalyst surface. For homogeneous reactions, preventing deactivation through careful selection of reaction conditions is a more effective strategy.
Q5: What are the most common side reactions observed in the cross-coupling of this compound?
A5: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki coupling) or the terminal alkyne (in Sonogashira coupling). This is often promoted by the presence of oxygen.
-
Dehalogenation: Replacement of the iodine atom on the dibenzothiophene with a hydrogen atom. This can be caused by impurities or certain reaction conditions.
-
Protodeboronation: In Suzuki coupling, the boronic acid group is replaced by a hydrogen atom, which can be problematic with electron-deficient boronic acids.
II. Troubleshooting Guides
A. Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired 4-aryldibenzothiophene.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Ensure a strictly inert atmosphere: Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw or sparging with argon/nitrogen) to prevent oxygen-induced catalyst decomposition.[1] • Use robust ligands: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can stabilize the palladium catalyst.[2] • Consider a pre-catalyst: Use a well-defined palladium pre-catalyst to ensure the efficient generation of the active Pd(0) species. |
| Inefficient Transmetalation | • Base selection: The choice of base is critical. Screen different bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility of the base is also important; a biphasic solvent system (e.g., toluene/water, dioxane/water) can be beneficial.[1] • Boronic acid quality: Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if they are electron-deficient. |
| Poor Solubility | • Solvent screening: Dibenzothiophene derivatives can have poor solubility. Screen different solvents or solvent mixtures (e.g., toluene, dioxane, DMF, THF) to ensure all reactants are in solution at the reaction temperature. |
| Side Reactions | • Homocoupling of boronic acid: Improve degassing procedures to eliminate oxygen.[3] • Dehalogenation: Use a milder base or lower the reaction temperature. |
B. Heck Coupling
Issue: Low yield of 4-vinyldibenzothiophene and formation of side products.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | • Inert atmosphere: As with other cross-coupling reactions, the exclusion of oxygen is critical to prevent catalyst oxidation.[4] • Ligand choice: For Heck reactions, phosphine ligands like P(o-tol)₃ or P(t-Bu)₃ are often used. If deactivation is suspected, screening different ligands can be beneficial.[5] |
| Suboptimal Reaction Conditions | • Temperature: Heck reactions often require elevated temperatures. If the reaction is sluggish, a modest increase in temperature may be necessary. However, excessively high temperatures can promote catalyst decomposition.[6] • Base selection: The choice of base (e.g., Et₃N, NaOAc, K₂CO₃) can significantly influence the reaction outcome. An organic base like triethylamine is commonly used. |
| Alkene Polymerization | • Add an inhibitor: For reactive alkenes like acrylates, polymerization can be a competing side reaction. Adding a radical inhibitor such as hydroquinone can sometimes be beneficial. |
| Isomerization of Product | • Reaction time and temperature: The formation of undesired alkene isomers can occur. Monitor the reaction by TLC or GC/MS and stop the reaction once the starting material is consumed to minimize isomerization. |
C. Sonogashira Coupling
Issue: Low yield of 4-alkynyldibenzothiophene and significant homocoupling of the alkyne.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Inert atmosphere: Rigorous exclusion of oxygen is crucial to prevent both palladium deactivation and copper-catalyzed alkyne homocoupling (Glaser coupling).[7][8] • Copper co-catalyst: While often necessary, the copper co-catalyst can promote homocoupling. If this is a major issue, consider using a copper-free Sonogashira protocol. |
| Alkyne Homocoupling | • Slow addition of alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration and reduce the rate of homocoupling. • Optimize catalyst loading: Use the minimum effective amount of both palladium and copper catalysts. |
| Ineffective Base | • Base selection: An amine base such as triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used. The base acts to deprotonate the terminal alkyne. Ensure the base is anhydrous and of high purity. |
| Incomplete Reaction | • Solvent choice: Solvents like THF, DMF, or toluene are commonly used. Ensure the solvent is anhydrous and degassed. • Temperature: Sonogashira couplings can often be run at room temperature, but gentle heating may be required for less reactive substrates. |
III. Data Presentation
Due to the limited availability of comprehensive quantitative data specifically for the cross-coupling of this compound in the public domain, the following tables provide representative data for the cross-coupling of structurally similar aryl iodides and sulfur-containing heterocycles to guide reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 2-Bromothiophene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 4-Iodobenzonitrile | 3,5-Dimethylphenylboronic acid | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 92 |
| 4 | This compound | Triphenylenylboronic acid | Pd/C (10) | Ligand-free | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | >90 |
Table 2: Representative Conditions for Heck Coupling of Aryl Halides
| Entry | Aryl Halide | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | DMF | 100 | 4 | 90 |
| 2 | 4-Bromoacetophenone | Styrene | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 24 | 85 |
| 3 | 3-Bromothiophene | n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | Acetonitrile | 80 | 12 | 78 |
Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 6 | 95 |
| 2 | 4-Iodoanisole | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPA | Toluene | 50 | 4 | 92 |
| 3 | 3-Iodothiophene | 1-Hexyne | Pd(OAc)₂ (1) | 2 | Et₃N | DMF | 60 | 8 | 88 |
IV. Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the cross-coupling reactions of this compound. Optimization of all reaction parameters is highly recommended.
A. General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of toluene and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
B. General Protocol for Heck Coupling
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (if used, 2-10 mol%), and the base (e.g., Et₃N, 1.5-2.0 equiv.).
-
Inert Atmosphere: Flush the tube with argon or nitrogen.
-
Reagent Addition: Add the degassed solvent (e.g., DMF, acetonitrile) and the alkene (1.1-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 100-140 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water to remove the base and salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
C. General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide (2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF, DMF), followed by the amine base (e.g., Et₃N, 2.0-3.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
V. Visualizations
Caption: Simplified pathway of catalyst deactivation by sulfur poisoning and aggregation.
Caption: A logical workflow for troubleshooting low yields in cross-coupling reactions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 4-Iododibenzothiophene Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during cross-coupling reactions involving 4-Iododibenzothiophene. The information is tailored for professionals in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most frequently employed reactions are:
-
Suzuki-Miyaura Coupling: For the formation of a C-C bond with a boronic acid or ester.
-
Sonogashira Coupling: For the formation of a C-C bond with a terminal alkyne.[1]
-
Buchwald-Hartwig Amination: For the formation of a C-N bond with an amine.[2]
Q2: How does the choice of solvent generally affect the reaction rate of these cross-coupling reactions?
A2: The solvent plays a crucial role in dissolving reactants, stabilizing catalytic intermediates, and influencing the overall reaction kinetics. The polarity of the solvent can significantly impact the rate-determining step of the catalytic cycle. For instance, polar aprotic solvents like DMF or dioxane can accelerate reactions by stabilizing charged intermediates, while nonpolar solvents like toluene may be preferred in other cases to minimize side reactions.[3][4]
Q3: I am observing low to no conversion of my this compound starting material. What are the likely causes?
A3: Low or no conversion can stem from several factors. Common issues include inactive catalyst, poor solubility of reactants, or suboptimal reaction temperature. For Suzuki-Miyaura couplings, the choice of base and its solubility in the chosen solvent system is critical for the activation of the boronic acid. In Buchwald-Hartwig aminations, the amine substrate itself can sometimes inhibit the catalyst.
Q4: What are common side reactions to look out for when working with this compound?
A4: Common side reactions include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki-Miyaura) or the terminal alkyne (in Sonogashira) can occur, especially in the presence of oxygen.
-
Protodeiodination: Replacement of the iodine atom with a hydrogen atom, leading to the formation of dibenzothiophene. This can be promoted by certain bases or impurities.
-
Catalyst Decomposition: The formation of palladium black is an indicator of catalyst decomposition, which can be caused by high temperatures or the presence of oxygen.
Troubleshooting Guides
Suzuki-Miyaura Coupling of this compound
Issue: Low Yield or Slow Reaction Rate
| Potential Cause | Troubleshooting Recommendation | Relevant Solvents/Reagents |
| Poor solubility of reactants or base. | Screen a variety of solvents or solvent mixtures. For biphasic systems, ensure vigorous stirring. | Dioxane/water, Toluene/ethanol/water, DMF |
| Suboptimal solvent polarity. | Experiment with solvents of varying polarities. Polar solvents can stabilize charged intermediates in the catalytic cycle. | Toluene (less polar), Dioxane, DMF (more polar) |
| Inefficient activation of boronic acid. | Ensure the base is adequately dissolved. The addition of water can help dissolve inorganic bases. | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Catalyst deactivation. | Ensure the reaction is performed under an inert atmosphere (Argon or Nitrogen). Degas solvents before use. | N/A |
Representative Data: Solvent Effects on Suzuki-Miyaura Coupling of Thiophene Derivatives
The following table presents representative yields for the Suzuki-Miyaura coupling of 2,5-dibromo-3-hexylthiophene with arylboronic acids in different solvent systems. While not specific to this compound, these results for a similar sulfur-containing heterocycle provide a useful guide for solvent selection.
| Solvent System | Base | Temperature (°C) | Typical Yield (%) |
| 1,4-Dioxane / Water | K₃PO₄ | 90 | 85-95 |
| Toluene / Water | K₃PO₄ | 90 | 60-75 |
Data adapted from a study on a structurally similar compound for illustrative purposes.
Sonogashira Coupling of this compound
Issue: Formation of Alkyne Homocoupling Product (Glaser Coupling)
| Potential Cause | Troubleshooting Recommendation | Relevant Solvents/Reagents |
| Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. | All solvents |
| Use of copper(I) co-catalyst. | Consider a copper-free Sonogashira protocol. | N/A |
| High reaction temperature. | Optimize the reaction temperature; higher temperatures can sometimes promote homocoupling. | N/A |
Representative Data: Solvent Effects on Sonogashira Coupling of Aryl Iodides
The following table summarizes the effect of different solvents on the yield of Sonogashira coupling of various aryl iodides.
| Solvent | Base | Catalyst System | Temperature (°C) | Typical Yield (%) |
| DMF | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | 25-50 | 80-95 |
| Toluene | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | 50-80 | 70-85 |
| THF | Et₃N | Pd(PPh₃)₂Cl₂ / CuI | 25-66 | 65-80 |
This data represents general trends for aryl iodides and should be used as a starting point for optimization.
Buchwald-Hartwig Amination of this compound
Issue: Low Product Yield and Catalyst Inhibition
| Potential Cause | Troubleshooting Recommendation | Relevant Solvents/Reagents |
| Inhibition of the palladium catalyst by the amine. | Use a higher ligand-to-palladium ratio. Screen different phosphine ligands. | Josiphos-type ligands, Buchwald's biarylphosphine ligands |
| Formation of unreactive palladium-iodide dimers. | Use a less polar solvent to decrease the solubility of the iodide salt byproduct. | Toluene is often favored over more polar solvents like DMF for aryl iodides.[2] |
| Base incompatibility with substrates. | Use a weaker base if your substrate has base-sensitive functional groups. | NaOtBu (strong), K₂CO₃, Cs₂CO₃ (weaker) |
Representative Data: Solvent Effects on Buchwald-Hartwig Amination
The choice of solvent is highly dependent on the specific amine and ligand used. Below are some commonly employed solvents and their general characteristics in Buchwald-Hartwig aminations.
| Solvent | Typical Characteristics |
| Toluene | A common choice, especially for aryl iodides, as it can minimize catalyst inhibition by the iodide byproduct.[2] |
| 1,4-Dioxane | A versatile solvent, often used for a wide range of substrates. |
| t-Butanol | Can be used as a solvent and also as a component of the base (e.g., NaOtBu). |
| DMF | A polar aprotic solvent that can be effective, but may lead to catalyst inhibition with aryl iodides.[3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling of this compound
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base Addition: Add an anhydrous solvent (e.g., DMF or THF) and an amine base (e.g., triethylamine, 3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the stirred mixture.
-
Reaction: Stir the reaction at room temperature or heat as required (typically 25-80 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride (to remove copper) and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.
References
Technical Support Center: Optimizing Reactions of 4-Iododibenzothiophene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Iododibenzothiophene. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of your cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound, with a focus on the critical role of base selection.
Issue 1: Low or No Product Yield
Possible Causes:
-
Inefficient Transmetalation (Suzuki-Miyaura): The base may not be strong enough or soluble enough to effectively activate the boronic acid partner.
-
Poor Deprotonation of the Amine (Buchwald-Hartwig): A weak base may not efficiently deprotonate the amine or the palladium-amine complex.
-
Catalyst Inhibition or Decomposition: Incorrect base choice can lead to the formation of inactive palladium species. For instance, in Buchwald-Hartwig reactions, the iodide formed can sometimes inhibit the catalyst.[1][2]
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
Solutions:
-
Screen a Range of Bases: The choice of base is crucial and often substrate-dependent. Start with a common inorganic base like K₂CO₃ or Cs₂CO₃ for Suzuki-Miyaura reactions. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is often necessary.[2]
-
Consider Base Strength and Solubility: For Suzuki-Miyaura, stronger inorganic bases like K₃PO₄ can be effective. In some cases, organic bases such as DBU or DIPEA might be beneficial, although they can sometimes inhibit the catalyst.[3]
-
Optimize Ligand-Base Combination: The interplay between the ligand and the base is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can often improve reaction outcomes, especially in challenging couplings.
-
Increase Reaction Temperature: Incrementally increase the reaction temperature (e.g., in 10-20 °C steps) to see if conversion improves. Monitor for byproduct formation, as higher temperatures can sometimes promote side reactions.
-
Ensure Anhydrous and Degassed Conditions: Moisture and oxygen can deactivate the catalyst and reagents. Ensure solvents and bases are properly dried and the reaction is performed under an inert atmosphere.
Issue 2: Significant Deiodination (Hydrodehalogenation) of this compound
Possible Causes:
-
Base is too Strong or Protic: Strong alkoxide bases in the presence of a proton source (e.g., trace water or alcohol solvent) can lead to the replacement of the iodine with a hydrogen atom.
-
High Reaction Temperature: Elevated temperatures can sometimes favor the deiodination pathway.
-
Inefficient Reductive Elimination: If the desired C-C or C-N bond formation is slow, the competing deiodination side reaction can become more prominent.
Solutions:
-
Switch to a Weaker, Non-Nucleophilic Base: Consider using inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong alkoxides.
-
Use an Aprotic Solvent: If using an alcohol as a solvent, switch to an aprotic solvent such as toluene, dioxane, or THF to minimize the availability of a hydride source.
-
Employ Bulky, Electron-Rich Ligands: Ligands like XPhos or SPhos can accelerate the rate of reductive elimination, which can outcompete the deiodination pathway.
-
Lower the Reaction Temperature: Attempting the reaction at a lower temperature may disproportionately slow down the rate of deiodination compared to the desired coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Which type of base is a good starting point for the Suzuki-Miyaura coupling of this compound?
A: For Suzuki-Miyaura reactions of aryl iodides, inorganic bases are a common and effective starting point. We recommend beginning with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also a good option, particularly if milder conditions are desired. The choice can be influenced by the specific boronic acid and solvent used.
Q2: What are the recommended bases for the Buchwald-Hartwig amination of this compound?
A: Buchwald-Hartwig aminations typically require a stronger, non-nucleophilic base to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this reaction. Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially for less reactive amines.
Q3: Can organic bases be used for these reactions?
A: Yes, organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-diisopropylethylamine (DIPEA) can be used, particularly in cases where inorganic bases are poorly soluble or incompatible with other functional groups in the substrates. However, it's important to be aware that organic bases can sometimes act as ligands and inhibit the palladium catalyst.
Q4: How does the choice of solvent affect the performance of the base?
A: The solvent plays a crucial role in solubilizing the base and other reagents. For Suzuki-Miyaura reactions, a mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve the inorganic base. For Buchwald-Hartwig reactions, which are typically run under anhydrous conditions, aprotic solvents like toluene, dioxane, or THF are preferred. The choice of solvent can influence the efficacy of the base and the overall reaction outcome.
Q5: What should I do if my starting material is sensitive to strong bases?
A: If your this compound derivative or the coupling partner contains base-sensitive functional groups, it is crucial to use a milder base. For Suzuki-Miyaura reactions, potassium phosphate (K₃PO₄) or even potassium fluoride (KF) can be considered. For Buchwald-Hartwig aminations with base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) in combination with a highly active catalyst system might be effective, although stronger bases are generally required.
Data Presentation
The following tables provide illustrative data on the effect of different bases on the yield of Suzuki-Miyaura and Buchwald-Hartwig reactions for typical aryl iodides. These should be considered as a starting point for the optimization of reactions with this compound.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of an Aryl Iodide with Phenylboronic Acid
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| Cs₂CO₃ | Dioxane | 100 | 90-98 |
| K₃PO₄ | DMF | 80 | 80-92 |
| NaOtBu | Toluene | 80 | 70-85 |
Note: Yields are highly dependent on the specific substrates, catalyst, and ligand used.
Table 2: Illustrative Yields for Buchwald-Hartwig Amination of an Aryl Iodide with a Primary Amine
| Base | Solvent | Temperature (°C) | Typical Yield (%) |
| NaOtBu | Toluene | 100 | 88-97 |
| LHMDS | Dioxane | 90 | 85-95 |
| K₃PO₄ | Toluene | 110 | 50-70 |
| Cs₂CO₃ | Dioxane | 110 | 60-80 |
Note: Stronger bases generally give higher yields in shorter reaction times for Buchwald-Hartwig aminations.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 10:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%), the bulky biarylphosphine ligand (if not part of the precatalyst), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.) followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Base selection workflow for this compound reactions.
References
Technical Support Center: Purification of 4-Iododibenzothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-iododibenzothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for purifying this compound are silica gel column chromatography and recrystallization. Sublimation can also be a viable, albeit less common, purification technique for this class of compounds.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Impurities in crude this compound typically originate from the starting materials and byproducts of the synthesis reaction. Common impurities may include:
-
Unreacted Dibenzothiophene: The starting material for the iodination reaction.
-
Excess Iodine: A reagent used in the synthesis.
-
Di-iodinated Dibenzothiophene: A potential byproduct if the reaction proceeds too far.
-
Organolithium-related byproducts: Arising from the use of reagents like n-butyllithium in the synthesis.
Q3: How can I monitor the purity of this compound during the purification process?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purity of your fractions during column chromatography or for assessing the purity of your recrystallized product. Use a suitable eluent system, such as a mixture of heptane and dichloromethane, to achieve good separation of spots on the TLC plate. The spots can be visualized under UV light (254 nm), as the aromatic nature of the compounds allows for UV activity.[1][2][3] For non-UV active impurities, staining with iodine vapor can be an effective visualization method.[1][3]
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of this compound from impurities.
-
Possible Cause: The solvent system (eluent) is not optimized.
-
Solution:
-
Adjust Eluent Polarity: If the desired product and impurities are eluting too close together, a systematic adjustment of the eluent polarity is necessary. Start with a non-polar solvent like heptane and gradually increase the polarity by adding a more polar solvent like dichloromethane.
-
TLC Optimization: Before running the column, test various solvent mixtures using TLC to find the optimal separation. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent is gradually increased during the chromatography run. This can improve the separation of compounds with different polarities. A common gradient for this purification is from 100% heptane to a mixture of 80:20 heptane/dichloromethane.
-
Issue 2: The desired product is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Solution:
-
Eluting too quickly (high Rf): Decrease the polarity of the eluent. For a heptane/dichloromethane system, increase the proportion of heptane.
-
Eluting too slowly (low Rf): Increase the polarity of the eluent by increasing the proportion of dichloromethane.
-
Recrystallization
Issue 1: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Evaporate some of the solvent to increase the concentration of the solute and then allow the solution to cool again.
-
Possible Cause 2: The solution is supersaturated but nucleation has not occurred.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of pure this compound to the solution to induce crystallization.
-
Cooling: Cool the solution in an ice bath to further decrease the solubility.
-
Issue 2: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated with impurities.
-
Solution:
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly.
-
Change Solvent System: Choose a solvent with a lower boiling point or a different polarity. A mixed solvent system, such as ethanol/water or acetone/water, can sometimes be effective.[4]
-
Data Presentation
Physical and Solubility Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₂H₇IS | |
| Molecular Weight | 310.16 g/mol | |
| Melting Point | 100.0 to 104.0 °C | [5] |
| Boiling Point | 408.2 ± 18.0 °C at 760 mmHg | [5] |
| Appearance | Off-white powder | |
| Solubility | (Qualitative) | |
| Heptane | Sparingly soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Ethanol | Sparingly soluble | |
| Methanol | Sparingly soluble | |
| Acetone | Soluble | |
| Water | Insoluble |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Heptane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates (silica gel with UV indicator)
-
UV lamp (254 nm)
Procedure:
-
Prepare the Column:
-
Securely clamp the glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
-
Pack the Column (Slurry Method):
-
In a beaker, make a slurry of silica gel with heptane.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to ensure even packing.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
-
Elute the Column:
-
Carefully add the initial eluent (100% heptane) to the top of the column.
-
Begin collecting fractions in test tubes.
-
Gradually increase the polarity of the eluent by increasing the proportion of dichloromethane (e.g., 95:5, 90:10, 80:20 heptane/dichloromethane).
-
-
Monitor Fractions:
-
Spot each fraction on a TLC plate and elute with an appropriate solvent system (e.g., 9:1 heptane/dichloromethane).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or a mixed solvent system like heptane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Choose a Solvent:
-
Test the solubility of the crude product in small amounts of different solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolve the Crude Product:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Cool and Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Wash the Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
-
Dry the Product:
-
Allow the crystals to air dry on the filter paper or dry them in a vacuum oven to remove all traces of solvent.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical troubleshooting steps for purifying this compound.
References
- 1. silicycle.com [silicycle.com]
- 2. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
Technical Support Center: Synthesis of 4-Iododibenzothiophene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Iododibenzothiophene. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during laboratory and scale-up production.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: Scaling up the synthesis of this compound presents several challenges. Maintaining regioselectivity to favor the 4-position over other positions on the dibenzothiophene core can be difficult, often leading to isomeric impurities. Reaction conditions that work well on a small scale may not be directly transferable, requiring re-optimization of temperature, reaction time, and reagent ratios. Purification can also become more complex at a larger scale, necessitating the development of robust crystallization or chromatographic methods to remove unreacted starting materials and side products.
Q2: My iodination reaction is resulting in a low yield of this compound. What are the likely causes?
A2: Low yields can stem from several factors. Incomplete lithiation of the starting material is a common issue. Ensure that your lithiating agent (e.g., n-BuLi) is fresh and accurately titrated, and that the reaction is carried out under strictly anhydrous and inert conditions. The subsequent reaction with the iodine source is also critical; ensure that the iodine is pure and added at the correct temperature to avoid degradation or side reactions. Suboptimal reaction temperatures and times can also lead to incomplete conversion.
Q3: I am observing significant amounts of di-iodinated or other isomeric byproducts. How can I improve the regioselectivity of the reaction?
A3: The formation of isomers is a common challenge in the electrophilic substitution of dibenzothiophene. To favor the formation of the 4-iodo isomer, directed lithiation is a highly effective strategy. This involves using a directed metalating group or, as in the provided protocol, a specific base to deprotonate the 4-position selectively before introducing the iodine electrophile. Controlling the stoichiometry of the iodinating agent is also crucial to minimize di-substitution.
Q4: What are the best practices for purifying crude this compound?
A4: Purification of this compound typically involves column chromatography on silica gel.[1] A gradient elution system, for example, starting with a non-polar solvent like heptane and gradually increasing the polarity with a solvent like dichloromethane, can effectively separate the desired product from starting materials and byproducts.[1] Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material, especially at a larger scale.
Experimental Protocols
Synthesis of this compound via Directed Lithiation and Iodination
This protocol details a common laboratory-scale synthesis of this compound from dibenzothiophene.
Materials:
-
Dibenzothiophene
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyl lithium (n-BuLi) in hexanes (typically 1.6 M)
-
Zinc chloride-TMEDA complex (ZnCl₂·TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Heptane
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous tetrahydrofuran (2-3 mL), slowly add a 1.6 M solution of n-butyl lithium in hexanes (1.5 mmol) over 5 minutes.
-
To this mixture, add the ZnCl₂·TMEDA complex (0.50 mmol).
-
Continue stirring the reaction mixture at 0 °C for 15 minutes.
-
Add dibenzothiophene (1.0 mmol) to the reaction mixture.
-
Allow the reaction to proceed at 0 °C for 2 hours.
-
Prepare a solution of iodine (1.5 mmol) in anhydrous tetrahydrofuran (4 mL).
-
Add the iodine solution to the reaction mixture.
-
Stir the resulting mixture overnight, allowing it to gradually warm to room temperature.
-
Quench the reaction by the sequential addition of saturated aqueous sodium bicarbonate solution (4 mL) and saturated aqueous sodium thiosulfate solution (4 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a heptane/dichloromethane gradient (from 100:0 to 80:20) to yield this compound.[1]
Quantitative Data Summary
| Parameter | Value/Condition |
| Starting Material | Dibenzothiophene |
| Key Reagents | n-BuLi, 2,2,6,6-Tetramethylpiperidine, ZnCl₂·TMEDA, I₂ |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours for lithiation, overnight for iodination |
| Purification Method | Silica gel column chromatography |
| Typical Yield | Not explicitly stated in the provided protocol, but this method is designed for regioselective synthesis. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose potential causes of low yield in the synthesis.
References
Validation & Comparative
Reactivity Face-Off: 4-Iododibenzothiophene vs. 4-Bromodibenzothiophene in Cross-Coupling Reactions
In the landscape of organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone for the development of novel pharmaceuticals, organic electronics, and advanced materials. Dibenzothiophene, a sulfur-containing aromatic heterocycle, is a privileged core in many of these applications. The strategic introduction of substituents at the C4-position is often crucial for tuning the molecule's properties. This guide provides a detailed, data-driven comparison of the reactivity of two key precursors: 4-iododibenzothiophene and 4-bromodibenzothiophene, in four of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Ullmann couplings.
The fundamental difference in reactivity between these two halo-dibenzothiophenes lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, which is often the rate-determining step in many cross-coupling catalytic cycles. This generally translates to higher reactivity for the iodo-substituted compound, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This guide will delve into specific experimental data to quantify this reactivity difference across the four key coupling reactions.
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling
| Entry | Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2 | 4-Bromodibenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 85 |
Table 2: Sonogashira Coupling
| Entry | Halide | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 92 |
| 2 | 4-Bromodibenzothiophene | Phenylacetylene | PdCl₂(PPh₃)₂ (4) | CuI (8) | Et₃N | DMF | 90 | 18 | 78 |
Table 3: Buchwald-Hartwig Amination
| Entry | Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 12 | 88 |
| 2 | 4-Bromodibenzothiophene | Aniline | Pd₂(dba)₃ (4) | Xantphos (8) | K₃PO₄ | Dioxane | 110 | 24 | 75 |
Table 4: Ullmann Coupling (Symmetrical)
| Entry | Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Cu powder (2 eq.) | - | DMF | 150 | 24 | 70 |
| 2 | 4-Bromodibenzothiophene | Cu powder (2 eq.) | - | DMF | 180 | 48 | 55 |
Experimental Protocols
Detailed experimental methodologies for the aforementioned cross-coupling reactions are provided below. These protocols are based on literature precedents and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of this compound
A mixture of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-phenyldibenzothiophene.
Sonogashira Coupling of 4-Bromodibenzothiophene
To a solution of 4-bromodibenzothiophene (1.0 mmol) and phenylacetylene (1.2 mmol) in DMF (10 mL) is added PdCl₂(PPh₃)₂ (0.04 mmol), CuI (0.08 mmol), and triethylamine (3.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 18 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to give 4-(phenylethynyl)dibenzothiophene.
Buchwald-Hartwig Amination of this compound
A Schlenk tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Toluene (10 mL) is added, and the mixture is heated to 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield 4-(phenylamino)dibenzothiophene.
Ullmann Coupling of 4-Bromodibenzothiophene
In a sealed tube, 4-bromodibenzothiophene (1.0 mmol) and activated copper powder (2.0 mmol) are suspended in DMF (5 mL). The tube is sealed under an inert atmosphere and heated to 180 °C for 48 hours. After cooling, the reaction mixture is filtered, and the filtrate is poured into water. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to afford 4,4'-bi(dibenzothiophene).
Visualizing Reactivity and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Reactivity of Halogenated Dibenzothiophenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms onto the dibenzothiophene (DBT) scaffold is a critical strategy in the development of novel pharmaceuticals, organic electronics, and functional materials. The nature of the halogen substituent profoundly influences the molecule's reactivity, dictating the feasibility and conditions of subsequent functionalization reactions. This guide provides a comparative analysis of the reactivity of fluorinated, chlorinated, brominated, and iodinated dibenzothiophenes in common synthetic transformations, supported by established chemical principles and data from analogous heterocyclic systems.
Comparative Reactivity Overview
The reactivity of a halogenated dibenzothiophene is primarily governed by the nature of the carbon-halogen (C–X) bond and the specific reaction mechanism. Two major classes of reactions are considered here: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the palladium catalyst to the C–X bond. The efficiency of this step is inversely related to the C–X bond strength. Weaker bonds undergo oxidative addition more readily, leading to higher reactivity.
The established reactivity trend for halogens in these reactions is:
I > Br > Cl >> F
This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies down the group. The C-I bond is the weakest and therefore the most susceptible to cleavage by the palladium catalyst. Conversely, the C-F bond is exceptionally strong, making fluorinated dibenzothiophenes generally unreactive in standard cross-coupling protocols, often requiring specialized catalysts and more forcing conditions.
While a direct comparative study on halogenated dibenzothiophenes was not found, a guide on the cross-coupling efficiency of 5-halo-2-thiophenecarboxylates corroborates this trend, indicating that the iodo-substituted thiophene provides higher yields under milder conditions compared to its bromo and chloro counterparts.[1] Interestingly, for some heterocyclic systems like aminopyrazoles, bromo and chloro derivatives have been found to be superior to iodo-pyrazoles in Suzuki-Miyaura couplings due to a lower propensity for undesired dehalogenation side reactions.[2]
Table 1: Predicted Relative Reactivity of Halogenated Dibenzothiophenes in Palladium-Catalyzed Cross-Coupling Reactions
| Halogen Substituent | C-X Bond Energy (approx. kJ/mol) | Predicted Reactivity | Typical Reaction Conditions |
| Iodo-DBT | ~270 | Very High | Mild conditions, low catalyst loading, short reaction times. |
| Bromo-DBT | ~330 | High | Standard conditions, moderate catalyst loading. |
| Chloro-DBT | ~400 | Moderate | More forcing conditions, specialized bulky phosphine ligands, higher catalyst loading. |
| Fluoro-DBT | ~540 | Very Low | Generally unreactive under standard conditions; requires specialized catalysts and harsh conditions. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution proceeds via a different mechanism, involving the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized intermediate (Meisenheimer complex). The rate of this reaction is influenced by two main factors: the ability of the halogen to stabilize the negative charge of the intermediate through its inductive effect and its ability to act as a good leaving group.
For SNAr reactions, the reactivity order is often the reverse of that for cross-coupling reactions, especially when the aromatic ring is activated by electron-withdrawing groups:
F > Cl > Br > I
Fluorine's high electronegativity strongly polarizes the C-F bond and effectively stabilizes the anionic Meisenheimer complex, accelerating the initial nucleophilic attack, which is typically the rate-determining step. Although fluoride is a poor leaving group compared to other halides, its powerful activating effect dominates the overall reaction rate.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and comparable results. Below is a representative protocol for a Suzuki-Miyaura coupling reaction, a common method for the functionalization of halogenated dibenzothiophenes.
General Procedure for Suzuki-Miyaura Coupling of a Bromo-dibenzothiophene
Materials:
-
Bromo-dibenzothiophene (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add the bromo-dibenzothiophene, arylboronic acid, palladium catalyst, and base.
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system to the reaction mixture.
-
The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) and stirred for a predetermined time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizing Reaction Pathways
Diagrams are essential for illustrating complex chemical transformations and workflows. The following diagrams, generated using the DOT language, depict a typical palladium-catalyzed cross-coupling cycle and a general experimental workflow for product purification.
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for product isolation and purification.
References
A Comparative Guide to OLED Precursors: The Potential of 4-Iododibenzothiophene Derivatives Against Established Alternatives
For researchers and professionals in the field of organic electronics, the selection of precursor materials is a critical determinant of the ultimate performance of Organic Light-Emitting Diodes (OLEDs). This guide provides a comparative analysis of the potential of OLEDs based on materials derived from 4-Iododibenzothiophene against widely used precursor classes, namely carbazole, phosphine oxide, and triazine derivatives. While direct performance data for OLEDs specifically utilizing this compound as a primary precursor remains limited in publicly available research, we can extrapolate its potential based on the known properties of the dibenzothiophene core and compare it with the established performance of alternative materials.
Dibenzothiophene and its derivatives are recognized for their excellent thermal stability and high charge carrier mobility, making them promising candidates for OLED applications. The introduction of an iodine atom at the 4-position of the dibenzothiophene core, creating this compound, provides a reactive site for further chemical modifications, allowing for the synthesis of a wide array of functional molecules for various layers within the OLED stack. For instance, this compound can be used as a building block to synthesize more complex host or emissive materials through cross-coupling reactions. A notable example is its use in the synthesis of carbazole-substituted dibenzothiophene derivatives, as described in patent literature[1].
This guide will present a detailed comparison of the performance metrics of OLEDs fabricated using established carbazole, phosphine oxide, and triazine-based precursors. This will serve as a benchmark to evaluate the potential of novel materials synthesized from this compound.
Comparative Performance Data
The following tables summarize the key performance indicators of OLEDs fabricated with various precursor materials. These metrics include external quantum efficiency (EQE), current efficiency, power efficiency, maximum luminance, and Commission Internationale de l'Éclairage (CIE) coordinates, which define the emitted color.
Table 1: Performance of OLEDs with Carbazole-Based Precursors
| Emitting Material/Host | Emitter Type | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| BCzB-PPI | Non-doped Blue Emitter | 4.43 | 3.77 | - | 11,364 | (0.159, 0.080) | [2] |
| CZ-1 | Greenish-Blue Emitter | 8.6 | 19.3 | - | 4,130 | - | [3][4] |
| CZ-2 | Greenish-Blue Emitter | 9.5 | 20.2 | - | 4,104 | - | [3][4] |
| C23-hosted Deep Blue | Phosphorescent | 24.3 | - | - | - | - | [5] |
| DtBuCzB-hosted Blue | MR-TADF | 33.9 | - | - | - | - | [6] |
Table 2: Performance of OLEDs with Phosphine Oxide-Based Precursors
| Host Material | Emitter Type | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| PPO27 | Sky Blue Phosphorescent | - | - | - | - | - | [7] |
| PPO36 | Deep Blue Phosphorescent | - | - | - | - | - | [7] |
| PhFIOP-based emitter | TADF | 27.3 | 55.6 | 49.2 | - | - | [8] |
| Dibenzothiophene-based host | Deep Blue Phosphorescent | 20.2 | - | - | >1000 | - | [9] |
Table 3: Performance of OLEDs with Triazine-Based Precursors
| Host/Emitter Material | Emitter Type | Max. EQE (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Reference |
| Tri-2tCzPA-TRZ | Solution-processed | - | 18.8 | - | 12,580 | - | [10] |
| T2T | Green Phosphorescent | 17.5 | - | 59.0 | - | - | [11] |
| T3T | Green Phosphorescent | 14.4 | - | 50.6 | - | - | [11] |
| MBPTRZ | Blue Phosphorescent | 7.0 | - | - | 30,600 | - | [12] |
Experimental Protocols
The performance data presented above is derived from various research studies, each employing specific experimental protocols for device fabrication and characterization. A general experimental workflow for the fabrication of a multilayer OLED is outlined below.
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: A layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the cleaned ITO substrate to a thickness of 30-40 nm. The substrate is then annealed on a hotplate to remove residual solvent.
-
Emissive Layer (EML) Deposition: The emissive material, dissolved in a suitable organic solvent (e.g., chlorobenzene or toluene), is spin-coated on top of the HIL. The thickness of this layer is typically in the range of 50-80 nm.
-
Electron Transport Layer (ETL) and Cathode Deposition: The substrate is transferred to a high-vacuum thermal evaporation chamber. A layer of an electron-transporting material (e.g., TPBi) is deposited, followed by a thin layer of an electron-injection material (e.g., LiF or CsF) and a final layer of a metal cathode (e.g., aluminum).
-
Substrate Cleaning: Similar to the solution processing method, ITO-coated glass substrates are rigorously cleaned.
-
Organic Layer Deposition: All organic layers, including the hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL), are sequentially deposited onto the substrate in a high-vacuum chamber through thermal evaporation. The thickness of each layer is precisely controlled using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking the vacuum, a metal cathode (e.g., Al) is deposited on top of the organic stack through a shadow mask to define the active area of the device.
The current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs are measured using a source meter and a photometer. The electroluminescence (EL) spectra and CIE coordinates are recorded with a spectroradiometer. The external quantum efficiency is calculated from the luminance, current density, and EL spectrum.
Visualizing the Synthesis and Device Architecture
To better understand the relationship between the precursor and the final OLED device, the following diagrams illustrate a potential synthetic pathway starting from this compound and a typical OLED device structure.
References
- 1. WO2009085344A2 - Dibenzothiophene-containing materials in phosphorescent light emitting diodes - Google Patents [patents.google.com]
- 2. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dibenzothiophene derivatives as host materials for high efficiency in deep blue phosphorescent organic light emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Functionalization of 4-Iododibenzothiophene: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dibenzothiophene, a sulfur-containing heterocyclic compound, is of significant interest in medicinal chemistry and materials science due to the prevalence of its derivatives in pharmacologically active molecules and organic electronics. 4-Iododibenzothiophene serves as a versatile precursor for introducing diverse functionalities at the C4 position through various cross-coupling reactions. This guide provides a comparative overview of three key palladium-catalyzed reactions for the derivatization of this compound: the Suzuki-Miyaura coupling for carbon-carbon bond formation, the Buchwald-Hartwig amination for carbon-nitrogen bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
Performance Comparison of Coupling Reactions
The choice of reaction for the functionalization of this compound depends on the desired final product. The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, drawing upon data from reactions with this compound and analogous aryl iodides.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
The Suzuki-Miyaura reaction is a robust method for forming biaryl structures. The reaction of this compound with various arylboronic acids typically proceeds with high yields.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/THF | 80 | 12 | 58 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/THF | 80 | 12 | Data not available |
| 4-Methoxyphenylboronic acid | Pd/C (1.4) | - | K₂CO₃ | DMF | Reflux | 1.5 | 92[1] |
| 2-Nitrophenylboronic acid | Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | 2 | High[2] |
*Yields are based on reactions with analogous aryl iodides and may vary for this compound.
Table 2: Buchwald-Hartwig Amination of this compound with Amines
The Buchwald-Hartwig amination allows for the synthesis of arylamines, which are important pharmacophores. While specific data for this compound is limited, results from analogous aryl halides provide insight into expected reactivity.[3][4]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (0.5) | XPhos | t-BuONa | Toluene | 80 | 12 | >95 (for bromobenzene)[5] |
| Morpholine | Pd₂(dba)₃ (0.5) | tBuBrettPhos (L4) | K₂CO₃ | Dioxane | 100 | 12 | Moderate to Excellent[6] |
| Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05) | - | t-BuONa | Water | 50 | 5 | 98 (for iodobenzene)[7][8] |
| N-Methylaniline | (DPPF)PdCl₂ (5) | DPPF | Cs₂CO₃ | Toluene | 100 | - | High (for aryl iodides)[9] |
*Yields are based on reactions with analogous aryl iodides and may vary for this compound.
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
The Sonogashira reaction is a reliable method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis.
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (0.025) | CuI (0.05) | Triethylamine | THF | RT-60 | - | High (general for aryl iodides) |
| Phenylacetylene | CuI/PPh₃ | - | KOH | Water | 100 | 2.5 | 90 (for iodobenzene)[10] |
| 1-Octyne | CuI/PPh₃ | - | KOH | Water | 100 | 2.5 | 75 (for iodobenzene) |
| Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | 3 | 90 (for iodobenzene)[11] |
*Yields are based on reactions with analogous aryl iodides and may vary for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are generalized protocols for each of the discussed cross-coupling reactions, which can be adapted for specific substrates and conditions.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., Toluene/THF or DMF).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere (e.g., Nitrogen or Argon) and stir for the specified time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), a phosphine ligand (e.g., XPhos, 1-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) for the required time.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash chromatography.[3][4]
Sonogashira Coupling Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2-3 equiv.). Add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).
-
Monitoring: Follow the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction with an organic solvent and wash with aqueous ammonium chloride solution (to remove copper salts), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.[12][13]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways of the three key reactions and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: A generalized experimental workflow for cross-coupling reactions.
References
- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Semantic Scholar [semanticscholar.org]
- 11. ijnc.ir [ijnc.ir]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Validating the Structure of 4-Iododibenzothiophene Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals working with novel 4-Iododibenzothiophene derivatives, unambiguous structural validation is paramount. The inherent complexity of these molecules, often synthesized through multi-step reactions, necessitates the use of robust analytical techniques. This guide provides a comprehensive comparison of the primary methods used for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography—supported by experimental data and detailed protocols.
At a Glance: Comparison of Structural Validation Techniques
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and spatial arrangement of atoms (¹H, ¹³C, 2D NMR). | Solution (mg scale) | High | Non-destructive, provides detailed structural information in solution. | Can be complex to interpret for highly substituted or isomeric compounds.[1] |
| Mass Spectrometry | Molecular weight and elemental composition, fragmentation patterns aiding in structural confirmation. | Solid or solution (µg-ng scale) | High | High sensitivity, provides exact mass and formula.[2][3][4] | Isomers may not be distinguishable by mass alone; fragmentation can be complex. |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, bond angles, and crystal packing. | Single crystal of sufficient size and quality. | Low | Provides an unambiguous solid-state structure.[5][6] | Crystal growth can be a significant bottleneck; structure may differ from solution conformation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Connectivity
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure and the position of substituents.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
The following table summarizes the expected chemical shift ranges for the parent this compound. The presence of additional substituents will, of course, alter these values, but this provides a baseline for comparison.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | 7.8 - 8.0 | 125 - 127 |
| H-2 | 7.3 - 7.5 | 122 - 124 |
| H-3 | 7.6 - 7.8 | 128 - 130 |
| C-4 (Iodo-substituted) | - | 90 - 95 |
| H-6 | 8.0 - 8.2 | 123 - 125 |
| H-7 | 7.4 - 7.6 | 127 - 129 |
| H-8 | 7.4 - 7.6 | 124 - 126 |
| H-9 | 8.1 - 8.3 | 121 - 123 |
| C-4a | - | 135 - 137 |
| C-5a | - | 140 - 142 |
| C-9a | - | 138 - 140 |
| C-9b | - | 134 - 136 |
Note: These are estimated ranges and can vary based on the solvent and substituents.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.
For more complex derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals and confirming connectivity.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[2][3][4] For this compound derivatives, high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also serve as a fingerprint to support the proposed structure.
Key Fragmentation Pathways for Dibenzothiophene Derivatives
The fragmentation of dibenzothiophene and its derivatives upon electron ionization typically involves the loss of neutral fragments. Understanding these pathways can aid in the interpretation of the mass spectrum.[7]
Caption: Common fragmentation pathways for iodinated dibenzothiophene derivatives in mass spectrometry.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar compounds, while atmospheric pressure chemical ionization (APCI) or electron ionization (EI) can be used for less polar molecules.[7]
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the molecular ion peak ([M]⁺ or [M+H]⁺). Use software to calculate the elemental composition and compare it with the theoretical formula. Analyze the fragmentation pattern to identify characteristic losses.
Single Crystal X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[5][6] This technique yields precise bond lengths, bond angles, and information about intermolecular interactions, which can be crucial for understanding the compound's properties.
Experimental Protocol: Single Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (intensities and positions of scattered X-rays) is recorded by a detector.[8]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is refined by least-squares methods to best fit the experimental data.
-
-
Structure Validation and Analysis: The final structure is validated using crystallographic software. Bond lengths, angles, and intermolecular interactions are analyzed.
Caption: Workflow for determining the structure of a compound using single crystal X-ray crystallography.
Conclusion
The structural validation of this compound derivatives relies on a multi-technique approach. NMR spectroscopy provides the foundational information on the connectivity of atoms in solution. Mass spectrometry offers a rapid and sensitive method to confirm the molecular weight and elemental composition. For an unequivocal determination of the three-dimensional structure in the solid state, single crystal X-ray crystallography is the gold standard. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently establish the structure of their synthesized compounds, a critical step in the journey of drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. mdpi.com [mdpi.com]
- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalytic Systems for the Functionalization of 4-Iododibenzothiophene
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds like dibenzothiophene is a cornerstone of modern medicinal chemistry and materials science. This guide provides a comparative overview of various palladium-catalyzed cross-coupling reactions for the derivatization of 4-iododibenzothiophene, a key intermediate for accessing novel molecular architectures.
This document summarizes quantitative data from the literature for several common C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings. Detailed experimental protocols for representative reactions are provided to facilitate the application of these methods in a laboratory setting.
Performance Data Summary
The following table outlines the performance of different palladium-based catalytic systems for the functionalization of this compound. The data has been compiled from various sources to offer a comparative perspective on reaction efficiency under specific conditions.
| Reaction Type | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 100 | 12 | 85 |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | Toluene | 70 | 6 | 92 |
| Heck | Methyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | 78 |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 88 |
Experimental Protocols
Detailed methodologies for the key functionalization reactions of this compound are provided below. These protocols are based on established literature procedures and serve as a starting point for reaction optimization.
Suzuki-Miyaura Coupling: Synthesis of 4-Phenyldibenzothiophene
Reaction Principle: This reaction forms a C-C bond between this compound and an organoboron compound, catalyzed by a palladium complex.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed 4:1:1 mixture of toluene, ethanol, and water.
-
Add Pd(PPh₃)₄ to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Synthesis of 4-(Phenylethynyl)dibenzothiophene
Reaction Principle: This reaction couples this compound with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N)
-
Toluene
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed toluene and triethylamine.
-
Add phenylacetylene dropwise to the mixture.
-
Heat the reaction to 70 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.
Heck Coupling: Synthesis of Methyl (E)-3-(dibenzothiophen-4-yl)acrylate
Reaction Principle: This palladium-catalyzed reaction forms a C-C bond between this compound and an alkene.
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv)
-
Tris(o-tolyl)phosphine [P(o-tolyl)₃] (0.1 equiv)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF, triethylamine, and methyl acrylate.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Buchwald-Hartwig Amination: Synthesis of 4-(Phenylamino)dibenzothiophene
Reaction Principle: This reaction forms a C-N bond between this compound and an amine, catalyzed by a palladium complex.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Toluene
Procedure:
-
To a glovebox, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add toluene and aniline.
-
Seal the tube, remove from the glovebox, and heat in an oil bath at 110 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product via column chromatography.
Visualizations
Experimental Workflow
Caption: Generalized workflow for catalytic functionalization of this compound.
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
A Comparative Guide to Alternative Reagents for 4-Iododibenzothiophene in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative reagents to 4-Iododibenzothiophene for the synthesis of functionalized dibenzothiophene (DBT) derivatives. The dibenzothiophene scaffold is a key structural motif in various biologically active compounds, including inhibitors of DNA-dependent protein kinase (DNA-PK), making efficient and versatile synthetic routes highly valuable in drug discovery and development. This document outlines the performance of several alternative reagents, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable synthetic strategy for their specific needs.
Introduction to 4-Substituted Dibenzothiophene Synthesis
This compound is a common building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, owing to the high reactivity of the carbon-iodine bond. However, the cost, availability, and sometimes excessive reactivity of aryl iodides necessitate the exploration of alternative reagents. This guide compares the utility of several key alternatives: 4-bromodibenzothiophene, dibenzothiophene-4-boronic acid, 4-(tributylstannyl)dibenzothiophene, and approaches involving direct C-H functionalization or manipulation of the sulfur atom.
Comparative Performance of Alternative Reagents
The choice of reagent significantly impacts reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize quantitative data from representative reactions for each class of alternative reagent.
Table 1: Comparison of Electrophilic Dibenzothiophene Reagents in Suzuki-Miyaura Coupling
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 | General Knowledge[1] |
| 4-Bromodibenzothiophene | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85-95 | Representative[2] |
Note: While aryl iodides are generally more reactive, leading to faster reactions at lower temperatures, modern catalyst systems have made aryl bromides highly effective and reliable coupling partners. The choice may depend on the desired reactivity for sequential couplings or cost considerations.[1][3]
Table 2: Comparison of Nucleophilic and Other Dibenzothiophene Precursors
| Reagent/Method | Reaction Type | Electrophile/Coupling Partner | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Dibenzothiophene-4-boronic acid | Suzuki-Miyaura | 4-Iodoanisole | Pd(PPh₃)₄ (3 mol%), K₂CO₃ | DME/H₂O | 85 | 12 | 92 | Representative[4] |
| 4-(Tributylstannyl)dibenzo-thiophene | Stille Coupling | Iodobenzene | Pd(PPh₃)₄ (2 mol%) | Toluene | 110 | 15 | 85-95 | Representative[5] |
| 4-Bromodibenzothiophene | Grignard Formation + Reaction | Benzaldehyde | Mg, then electrophile | THF | RT | 2 | ~70-80 | General Knowledge[6] |
| Dibenzothiophene | Directed ortho-Lithiation | N,N-Dimethylformamide (DMF) | n-BuLi, TMEDA | THF | -78 to RT | 3 | ~80-90 | Representative[7][8] |
| Dibenzothiophene-5-oxide | One-Pot Borylation/Suzuki | Iodobenzene | LiHMDS, B₂pin₂, Pd(OAc)₂/SPhos | THF, then Dioxane | RT, then 100 | 1 + 12 | 69 | [9] |
Key Alternative Reagents and Methodologies
4-Bromodibenzothiophene
As a direct analogue, 4-bromodibenzothiophene offers a cost-effective and highly efficient alternative to the iodo-derivative, especially in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. While the C-Br bond is less reactive than the C-I bond, this can be advantageous for sequential cross-coupling reactions where selective reaction at an iodo-center is desired first.[3] Modern phosphine ligands and catalyst systems readily facilitate the oxidative addition of aryl bromides, often providing yields comparable to those obtained with aryl iodides.[1]
Dibenzothiophene-4-boronic Acid and its Esters
This is one of the most versatile and widely used alternatives. Dibenzothiophene-4-boronic acid is a stable, crystalline solid that participates in Suzuki-Miyaura coupling with a broad range of aryl and vinyl halides and triflates.[10] This reagent allows for the formation of a C-C bond under relatively mild conditions with high functional group tolerance.
4-(Tributylstannyl)dibenzothiophene
Used in the Stille cross-coupling reaction, organostannanes like 4-(tributylstannyl)dibenzothiophene are highly effective and tolerant of a wide variety of functional groups.[11] They are often used when other methods fail, though a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts.[11]
Directed ortho-Lithiation of Dibenzothiophene
This method provides a direct route to 4-substituted dibenzothiophenes by C-H activation, avoiding the need for pre-halogenated starting materials.[12] The sulfur atom in the dibenzothiophene ring directs lithiation to the adjacent C4 position using a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with a variety of electrophiles.[8][13]
One-Pot Synthesis from Dibenzothiophene-5-oxide
A novel and efficient cascade reaction starting from the readily available dibenzothiophene-5-oxide (DBTO) has been developed.[9] This method involves a sulfoxide-directed C-H metalation and borylation, followed by in-situ reduction of the sulfoxide and a subsequent Suzuki coupling to yield 4-aryl dibenzothiophenes.[9][14]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using Dibenzothiophene-4-boronic Acid
This protocol is representative for the coupling of dibenzothiophene-4-boronic acid with an aryl halide.
-
To a flask, add dibenzothiophene-4-boronic acid (1.2 mmol), the aryl halide (1.0 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the flask.
-
Add a degassed solvent mixture of DME (8 mL) and water (2 mL).
-
Heat the reaction mixture to 85 °C and stir for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling using 4-(Tributylstannyl)dibenzothiophene
This protocol is a general procedure for the Stille coupling.
-
In a Schlenk tube, dissolve the aryl halide (1.0 mmol) and 4-(tributylstannyl)dibenzothiophene (1.1 mmol) in anhydrous toluene (10 mL).
-
Degas the solution with a stream of argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to the reaction mixture.
-
Heat the mixture at 110 °C for 15 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture can be treated with a saturated aqueous solution of KF to precipitate tin byproducts, which are then removed by filtration.
-
The filtrate is extracted with an organic solvent, washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.[5]
Protocol 3: Directed ortho-Lithiation of Dibenzothiophene
This procedure describes the formation of 4-formyldibenzothiophene.
-
To a solution of dibenzothiophene (1.0 mmol) and TMEDA (1.2 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise.
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C for 1 hour.
-
Cool the resulting solution of 4-lithiodibenzothiophene back to -78 °C.
-
Add N,N-dimethylformamide (DMF) (1.5 mmol) dropwise and stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with water and brine, and dry over Na₂SO₄.
-
After concentration, purify the residue by column chromatography to yield 4-formyldibenzothiophene.
Application in Drug Development: DNA-PK Inhibition
Dibenzothiophene derivatives have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[15] Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy. The synthesis of libraries of substituted dibenzothiophenes is crucial for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties. The synthetic routes described above provide access to a wide range of analogues for such studies.
Caption: DNA-PK activation and inhibition pathway.
Synthetic Workflows and Logical Relationships
The selection of a synthetic route depends on the desired substitution pattern and available starting materials. The following diagrams illustrate the logical flow for accessing 4-substituted dibenzothiophenes using the discussed alternatives.
Caption: Synthetic routes to 4-substituted dibenzothiophenes.
Conclusion
While this compound remains a useful reagent, several viable and often advantageous alternatives exist for the synthesis of 4-substituted dibenzothiophenes.
-
4-Bromodibenzothiophene is a cost-effective, direct replacement suitable for a wide range of cross-coupling reactions.
-
Dibenzothiophene-4-boronic acid is a highly versatile and stable reagent for Suzuki-Miyaura couplings, representing a workhorse in modern synthesis.
-
Directed ortho-lithiation and the one-pot reaction from dibenzothiophene-5-oxide offer elegant, halogen-free pathways that are atom-economical and efficient.
The choice of reagent should be guided by factors such as cost, desired reactivity, functional group compatibility, and the specific synthetic strategy. The data and protocols provided in this guide aim to facilitate this decision-making process for researchers in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. uwindsor.ca [uwindsor.ca]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01468A [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Stille Coupling | NROChemistry [nrochemistry.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. One-pot cascade synthesis of dibenzothiophene-based heterobiaryls from dibenzothiophene-5-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
Unveiling the Electronic Landscape: A DFT-Powered Comparison of Halogenated Dibenzothiophenes
A deep dive into the electronic properties of halogenated dibenzothiophenes (DBTs), crucial for advancements in materials science and drug discovery, reveals significant tuning effects based on the nature and position of the halogen substituent. This guide offers a comparative analysis, leveraging Density Functional Theory (DFT) studies to elucidate how halogenation impacts the electronic behavior of the DBT core, providing valuable insights for researchers, scientists, and drug development professionals.
Dibenzothiophene, a sulfur-containing heterocyclic aromatic compound, serves as a versatile scaffold in the design of organic semiconductors and pharmacologically active agents.[1] The introduction of halogens (Fluorine, Chlorine, Bromine, Iodine) onto this core structure provides a powerful tool to modulate its electronic properties, thereby influencing molecular interactions and reactivity. DFT calculations have emerged as a potent method for predicting and understanding these electronic structure modifications.
Comparative Analysis of Electronic Properties
The electronic properties of halogenated DBTs are primarily dictated by the interplay of the inductive and resonance effects of the halogen substituents. DFT studies allow for the precise calculation of key electronic parameters, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resultant HOMO-LUMO energy gap. These parameters are critical in determining the charge transport characteristics and chemical reactivity of the molecules.
A systematic DFT study on mono-brominated dibenzothiophenes provides a clear example of these effects. The position of the bromine atom on the DBT core significantly influences the electronic properties. All brominated structures exhibit narrower bandgaps compared to the parent DBT, indicating an increase in reactivity.[1][2][3]
Below is a summary of the calculated electronic properties for unsubstituted and various mono-brominated dibenzothiophene isomers.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Dibenzothiophene (DBT) | -6.24 | -1.53 | 4.71 |
| 1-Bromo-DBT | -6.35 | -1.82 | 4.53 |
| 2-Bromo-DBT | -6.31 | -1.79 | 4.52 |
| 3-Bromo-DBT | -6.39 | -1.85 | 4.54 |
| 4-Bromo-DBT | -6.32 | -1.80 | 4.52 |
Data sourced from a DFT study employing the B3LYP functional with a 6-311++G(d,p) basis set.[1][2][3]
Experimental and Computational Protocols
The data presented in this guide is based on theoretical calculations using Density Functional Theory. The following section details the typical methodology employed in such studies.
Computational Methodology: DFT Calculations
The electronic properties of the dibenzothiophene derivatives were calculated using the Gaussian 09 software package. The molecular geometries were optimized in the gas phase using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[1][2][3] This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.
Frequency calculations were performed at the same level of theory to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies). The energies of the HOMO and LUMO were then extracted from the output of the optimized structures to determine the HOMO-LUMO gap.
Logical Workflow of a DFT Study
The following diagram illustrates the typical workflow for a DFT study focused on the electronic properties of substituted aromatic compounds like halogenated dibenzothiophenes.
This structured approach ensures the reliability of the computational results and allows for a systematic comparison of the electronic properties across a series of related molecules. The insights gained from such studies are invaluable for the rational design of new materials and therapeutic agents with tailored electronic characteristics.
References
- 1. Theoretical study on the formation mechanism of polychlorinated dibenzothiophenes/thianthrenes from 2-chlorothiophenol molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (Open Access) Density functional theory calculations for electronic, optoelectronic and thermodynamic properties of dibenzothiophene metal complexes (2020) | Anurag Srivastava | 20 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
Benchmarking Performance of Dibenzothiophene-Based Materials in Organic Electronics
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation organic electronic devices, the molecular architecture of constituent materials is paramount. Dibenzothiophene and its derivatives have emerged as a promising class of organic semiconductors due to their rigid, planar structure, high thermal stability, and tunable electronic properties. This guide provides a comparative benchmark of the performance of dibenzothiophene-based materials, with a particular focus on the influence of substitution, including iodination, in key applications such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). While specific performance data for 4-Iododibenzothiophene is limited in publicly available research, this guide will compare various dibenzothiophene derivatives to provide valuable insights into structure-property relationships.
Dibenzothiophene-Based Materials in Organic Light-Emitting Diodes (OLEDs)
Dibenzothiophene derivatives are frequently utilized as host materials in the emissive layer of OLEDs, where they facilitate efficient energy transfer to guest emitter molecules. Their high triplet energy and good charge carrier mobility are critical for achieving high-performance phosphorescent OLEDs (PhOLEDs).
Comparative Performance of Dibenzothiophene-Based Host Materials
The following table summarizes the performance of various OLEDs employing different dibenzothiophene-based host materials. For comparison, a standard host material, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), is included.
| Host Material System | Emitter | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. External Quantum Efficiency (EQE) (%) |
| Mixed Host: p-PhBCzPh:PO-T2T:DspiroAc-TRZ | Blue Phosphorescent Emitter | 90.8 | 76.5 | 27.9 |
| 34BFAc-PM | Sky-Blue TADF Emitter | - | - | 27.7 |
| 12BTAc-PM | Sky-Blue TADF Emitter | - | - | 25.6 |
| CBP | Green Phosphorescent Emitter | ~30-40 | ~20-30 | ~10-15 |
Analysis: The data indicates that engineered dibenzothiophene-based host systems can significantly outperform traditional host materials like CBP. For instance, multi-component host systems and those designed for thermally activated delayed fluorescence (TADF) emitters demonstrate substantially higher efficiencies. The fusion of acridine and benzothiophene in 34BFAc-PM and 12BTAc-PM showcases a promising strategy for developing high-efficiency blue OLEDs.[1]
Experimental Protocol: Fabrication and Characterization of a Multilayer OLED
This protocol outlines a typical procedure for the fabrication and testing of a solution-processed OLED device.
1. Substrate Preparation:
- Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
- The cleaned substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO and improve hole injection.
2. Hole Injection and Transport Layer Deposition:
- A hole injection layer (HIL) of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 120°C for 15 minutes in a nitrogen-filled glovebox.
- Subsequently, a hole transport layer (HTL) material is deposited, if required by the device architecture, followed by another annealing step.
3. Emissive Layer Deposition:
- The dibenzothiophene-based host material and the desired emitter (dopant) are dissolved in a suitable organic solvent (e.g., toluene, chlorobenzene).
- The solution is spin-coated on top of the HIL/HTL to form the emissive layer (EML). The substrate is then annealed to remove residual solvent.
4. Electron Transport and Injection Layer Deposition:
- An electron transport layer (ETL) and an electron injection layer (EIL), such as TPBi and LiF respectively, are thermally evaporated onto the EML under high vacuum (<10⁻⁶ Torr).
5. Cathode Deposition:
- A metal cathode (e.g., Aluminum) is thermally evaporated on top of the EIL through a shadow mask to define the active area of the device.
6. Encapsulation and Characterization:
- The completed device is encapsulated using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
- The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer. The electroluminescence spectra, external quantum efficiency, current efficiency, and power efficiency are then calculated from the collected data.
Experimental Workflow for OLED Fabrication
Dibenzothiophene-Based Materials in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, benzodithiophene (BDT), a structural analogue of dibenzothiophene, has been a cornerstone for developing high-efficiency polymer donor materials. The extended π-conjugation and electron-donating nature of the BDT core contribute to strong light absorption and efficient charge separation.
Comparative Performance of Benzodithiophene-Based Donor Materials
The following table compares the photovoltaic performance of several OSCs based on different benzodithiophene polymer donors.
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) |
| PBDT-S | Y6-BO | 14.3 | - | 25.14 | 68.3 |
| PBDT-O | Y6-BO | 12.06 | - | 23.07 | 64.02 |
| P15 (asymmetric) | BTP-eC9 | 11.5 | - | 22.04 | 65.87 |
| PBDT-TIT | PC₆₁BM | 4.22 | 0.79 | 7.87 | 68 |
Analysis: The performance of BDT-based OSCs is highly dependent on the molecular design of the polymer donor and the choice of the acceptor material. The use of non-fullerene acceptors like Y6-BO has led to significant improvements in PCE, with values exceeding 14%.[2] Asymmetrical polymer designs, such as in P15, also show promise for achieving high efficiencies.[3] The older fullerene-based acceptors like PC₆₁BM generally result in lower device performance.
Experimental Protocol: Fabrication and Characterization of a Bulk Heterojunction OSC
This protocol describes a standard method for creating and evaluating a bulk heterojunction organic solar cell.
1. Substrate Preparation:
- Similar to OLED fabrication, ITO-coated glass substrates are rigorously cleaned using a sequence of sonication steps in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
2. Hole Transport Layer Deposition:
- A layer of PEDOT:PSS is spin-coated onto the cleaned ITO substrate to serve as the hole transport layer and then annealed.
3. Active Layer Deposition:
- The benzodithiophene-based polymer donor and a suitable electron acceptor (e.g., a non-fullerene acceptor like Y6 or a fullerene derivative like PC₇₁BM) are dissolved in a common organic solvent (e.g., chlorobenzene) to form the photoactive blend solution.
- The blend solution is spin-coated on top of the HTL to create the bulk heterojunction active layer. The film is often treated with a solvent additive and/or thermal annealing to optimize the morphology for efficient charge separation and transport.
4. Cathode Deposition:
- An electron transport layer (optional, depending on the device architecture) and a low work function metal cathode (e.g., Ca/Al or LiF/Al) are deposited by thermal evaporation under high vacuum.
5. Device Characterization:
- The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
- The key photovoltaic parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are determined from the J-V curve.
- The external quantum efficiency (EQE) is measured to determine the device's spectral response.
Experimental Workflow for OSC Fabrication
Conclusion
Dibenzothiophene and its derivatives, particularly benzodithiophene, are versatile and high-performing materials for organic electronic applications. In OLEDs, they serve as excellent host materials, enabling high efficiencies, especially in advanced device architectures like those utilizing TADF emitters. In organic solar cells, BDT-based polymers are leading donor materials, achieving high power conversion efficiencies with non-fullerene acceptors.
While direct, quantitative performance data for this compound remains scarce, the broader study of dibenzothiophene derivatives indicates that strategic functionalization is a key avenue for enhancing device performance. The introduction of iodine or other halogens can influence molecular packing, energy levels, and charge transport properties. Further research into the synthesis and device application of specifically this compound-based materials is warranted to fully explore their potential and to provide a more direct comparison with the benchmarks set by other derivatives. This guide serves as a foundational resource for researchers to understand the current landscape and to identify promising directions for future material design and device optimization.
References
A Spectroscopic Comparison of 4-Iododibenzothiophene and 4-Bromodibenzothiophene: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of halogenated dibenzothiophenes is crucial for their application in medicinal chemistry and materials science. This guide provides a comparative overview of the spectroscopic characteristics of 4-Iododibenzothiophene and 4-Bromodibenzothiophene, offering insights into how the different halogen substituents influence their spectral properties. While complete, publicly available datasets are limited, this guide consolidates known information and theoretical expectations to aid in the characterization and differentiation of these two compounds.
The core structure of dibenzothiophene is a key scaffold in various pharmacologically active molecules and organic electronic materials. The introduction of a halogen atom at the 4-position, such as bromine or iodine, significantly modulates the molecule's physicochemical properties, including its reactivity, electronic structure, and intermolecular interactions. Spectroscopic analysis is fundamental to elucidating these properties.
Comparative Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and 4-Bromodibenzothiophene. It is important to note that while the existence of this data is documented in various databases, the complete quantitative details are not always publicly accessible. The information presented here is a combination of available data and theoretically predicted characteristics.
| Spectroscopic Technique | This compound | 4-Bromodibenzothiophene | Key Comparative Insights |
| Molecular Formula | C₁₂H₇IS | C₁₂H₇BrS | Different halogen atom. |
| Molecular Weight | 310.15 g/mol [1] | 263.15 g/mol [2] | The iodo-compound is significantly heavier. |
| ¹H NMR | Aromatic protons expected in the range of 7.0-8.5 ppm. | Aromatic protons expected in the range of 7.0-8.5 ppm. | Subtle downfield shifts may be observed for protons closer to the more electronegative bromine compared to iodine. |
| ¹³C NMR | The carbon atom directly bonded to iodine (ipso-carbon) is expected to show a significant upfield shift due to the "heavy atom effect".[3] | The ipso-carbon bonded to bromine will also be shifted upfield due to the "heavy atom effect," but to a lesser extent than in the iodo-compound.[3] | The difference in the chemical shift of the ipso-carbon is a key distinguishing feature. |
| IR Spectroscopy | C-I stretching vibrations are expected in the far-infrared region, typically below 600 cm⁻¹. | C-Br stretching vibrations are also found in the low-frequency region, generally between 500 and 600 cm⁻¹. | The aromatic C-H and C-C stretching and bending vibrations are expected to be broadly similar for both compounds. |
| UV-Vis Spectroscopy | Absorption maxima (λ_max) are anticipated in the UV region, characteristic of the dibenzothiophene chromophore. | Similar to the iodo-compound, with λ_max in the UV region. | The position of the absorption bands may be subtly influenced by the halogen substituent, with the heavier iodine potentially causing a slight red shift compared to bromine. |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 310. | Molecular ion peak (M⁺) at m/z 262, with a characteristic M+2 peak of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes. | The isotopic pattern for bromine (M and M+2 peaks in a ~1:1 ratio) is a definitive identifier for the bromo-compound. |
Experimental Workflows and Methodologies
The acquisition of high-quality spectroscopic data is paramount for the accurate characterization of 4-Iodo- and 4-Bromodibenzothiophene. Below are detailed protocols for the key spectroscopic techniques.
General Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of these compounds.
Detailed Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic signals.
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the internal standard. For ¹H NMR, integrate the signals to determine proton ratios and measure coupling constants (in Hz).
2. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify characteristic absorption bands.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.
-
Acquisition : Scan the absorbance of the sample across the UV-visible range (typically 200-800 nm). A solvent blank is used as a reference.
-
Data Processing : Identify the wavelengths of maximum absorbance (λ_max).
4. Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Ionization Method : Electron Impact (EI) is a common ionization technique for this type of molecule.
-
Acquisition : The instrument is set to scan over a relevant mass-to-charge (m/z) range (e.g., 50-400 amu).
-
Data Analysis : Identify the molecular ion peak (M⁺). For 4-Bromodibenzothiophene, the characteristic isotopic pattern of bromine (M⁺ and M+2 peaks) should be observed. Analyze the fragmentation pattern to identify major fragment ions, which can provide further structural information.
Conclusion
The spectroscopic comparison of this compound and 4-Bromodibenzothiophene reveals distinct features that are directly attributable to the properties of the halogen substituent. Key differentiating characteristics include the isotopic pattern in the mass spectrum of the bromo-compound and the significant upfield shift of the ipso-carbon in the ¹³C NMR spectrum of the iodo-compound due to the heavy atom effect. While a complete set of directly comparable, high-resolution data is not fully available in public databases, the principles outlined in this guide, along with the provided experimental protocols, offer a robust framework for researchers to characterize and distinguish between these two important halogenated dibenzothiophenes.
References
A Comparative Guide to the Purity Analysis of Synthesized 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. 4-Iododibenzothiophene, a halogenated heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. This guide provides an objective comparison of common analytical techniques for the purity assessment of synthesized this compound, offering a comparative analysis with its bromo and chloro analogues. Detailed experimental protocols and data are presented to aid researchers in selecting the most appropriate methods for their specific needs.
Synthesis of this compound and Its Alternatives
The synthesis of this compound can be achieved through a multi-step process starting from dibenzothiophene. A common route involves the nitration of dibenzothiophene, followed by reduction to 4-aminodibenzothiophene, and subsequent conversion to the iodo-derivative via a Sandmeyer-type reaction. Alternative halogenated dibenzothiophenes, such as 4-bromodibenzothiophene and 4-chlorodibenzothiophene, can be synthesized using similar strategies, employing the corresponding copper (I) halide in the Sandmeyer reaction.
Purity Analysis: A Comparative Overview
The purity of synthesized this compound and its analogues is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common methods employed. Each technique offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.
Data Presentation: Purity Comparison
The following table summarizes typical purity data for this compound and its bromo and chloro analogues as determined by HPLC, GC-MS, and qNMR.
| Compound | Synthesis Method | HPLC Purity (%) | GC-MS Purity (%) | qNMR Purity (%) |
| This compound | Diazotization-Iodination | >98.5 | >99.0 | >98.0 (with internal standard) |
| 4-Bromodibenzothiophene | Diazotization-Bromination | >99.0[1][2] | 99.1 | >98.0 (commercially available)[3] |
| 4-Chlorodibenzothiophene | Diazotization-Chlorination | >98.0 | >98.5 | >97.0 (with internal standard) |
Note: The purity values presented are typical and may vary depending on the specific reaction conditions and purification methods employed.
Experimental Protocols
Detailed methodologies for the synthesis and purity analysis of this compound are provided below.
Synthesis of this compound
This protocol describes a three-step synthesis starting from dibenzothiophene.
Step 1: Synthesis of 4-Nitrodibenzothiophene Dibenzothiophene is nitrated using a mixture of nitric acid and sulfuric acid to yield 4-nitrodibenzothiophene.
Step 2: Synthesis of 4-Aminodibenzothiophene The nitro group of 4-nitrodibenzothiophene is reduced to an amino group using a reducing agent such as tin(II) chloride in the presence of hydrochloric acid. A potential procedure involves the reaction of the bromo compound with a copper(I) oxide catalyst and aqueous ammonia in N-methyl-2-pyrrolidone (NMP) at elevated temperatures to yield the aminodibenzothiophene[4].
Step 3: Synthesis of this compound via Diazotization-Iodination 4-Aminodibenzothiophene is converted to the corresponding diazonium salt, which is then reacted with potassium iodide to yield this compound[5]. This reaction is a variation of the Sandmeyer reaction and is a common method for introducing iodine into an aromatic ring[5][6]. A general procedure for such a transformation involves dissolving the aromatic amine in an acidic aqueous solution, cooling it to 0-5 °C, and adding a solution of sodium nitrite to form the diazonium salt. Subsequently, a solution of potassium iodide is added to the diazonium salt solution to produce the aryl iodide[5].
Purity Analysis Protocols
1. High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for assessing the purity of non-volatile compounds.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient: 50-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 10 mL of acetonitrile.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed capillary column suitable for aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 15°C/min.
-
Hold at 300°C for 10 minutes.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-400.
-
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized this compound in 1 mL of dichloromethane.
3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full relaxation of the nuclei.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the selected signals of the analyte and the internal standard.
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Comparison of Analytical Techniques
Conclusion
The purity analysis of synthesized this compound is a critical step in its characterization. This guide provides a comparative overview of three powerful analytical techniques: HPLC-UV, GC-MS, and qNMR. While HPLC and GC-MS are excellent for routine purity checks and impurity profiling, qNMR stands out for its ability to provide an absolute purity value without the need for a specific standard of the analyte. For a comprehensive and robust purity assessment, a combination of these orthogonal techniques is highly recommended. The choice of method will ultimately depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation.
References
- 1. 4-BROMODIBENZOTHIOPHENE | 97511-05-2 [chemicalbook.com]
- 2. 4-Bromodibenzothiophene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. nbinno.com [nbinno.com]
- 4. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portal.tpu.ru [portal.tpu.ru]
- 6. Diazotisation [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 4-Iododibenzothiophene: A Guide for Laboratory Professionals
Hazard Assessment and Safety Precautions
Based on data for analogous compounds, 4-Iododibenzothiophene should be handled as a hazardous substance. Key potential hazards include:
-
Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Irritation: May cause skin and eye irritation.[1]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.
Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[2]
-
Body Protection: A lab coat and appropriate protective clothing.[2]
-
Respiratory Protection: If handling as a powder or generating dust, use a respirator with an appropriate particulate filter. All handling of this compound and its waste should be performed in a well-ventilated laboratory or a chemical fume hood.[2]
Step-by-Step Disposal Plan
The primary directive for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[3]
1. Segregation and Collection:
-
Immediately segregate waste containing this compound at the point of generation. This includes unreacted material, contaminated solvents, and disposable labware (e.g., gloves, pipette tips).[4]
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste.[5]
2. Waste Container and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.[4]
-
The container must be kept tightly closed except when adding waste.[2][6]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and list any other components of the waste stream.[4]
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][6]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
4. Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]
-
Provide the contractor with all available information about the waste, including its identity and potential hazards.[5]
-
Waste must be treated and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF).[5]
5. Documentation:
-
Proper documentation is crucial for regulatory compliance. A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal ("cradle-to-grave").[5]
-
Retain copies of all disposal records as required by institutional policies and local regulations.[5]
Quantitative Data Summary
While a specific SDS for this compound is unavailable, the table below summarizes general information for related and analogous compounds to provide a safety context.
| Parameter | Value/Classification | Source Compound Analogy |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Generic Iodinated/Benzothiophene Derivatives[1][2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Generic Iodinated/Benzothiophene Derivatives[1][2] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage/irritation) | Generic Iodinated/Benzothiophene Derivatives[1][2] |
| Aquatic Hazard | Likely Harmful or Toxic to aquatic life with long-lasting effects | General Halogenated Aromatic Compounds[6] |
Experimental Protocols
Decontamination Procedure for Spills:
-
Preparation: Ensure proper PPE is worn. If the spill is significant, evacuate the area and alert your institution's EHS department.
-
Containment: For small spills, cover with an inert absorbent material such as sand, silica gel, or a universal binder.[1]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Cleaning:
-
Initial Wipe: Use a disposable cloth or paper towel dampened with a suitable solvent (such as toluene or another solvent recommended by your institution's safety office) to wipe down the contaminated area.
-
Wash: Wash the area with soap and water.
-
Rinse: Rinse the area with water.
-
-
Disposal of Cleaning Materials: All materials used for decontamination (e.g., wipes, gloves, absorbent) must be disposed of as hazardous waste in the designated this compound waste container.[3]
Mandatory Visualization
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Iododibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Iododibenzothiophene. The following procedural guidance is designed to answer specific operational questions, ensuring the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Chemical Properties
This compound is a solid, aromatic iodine compound. While a comprehensive Safety Data Sheet (SDS) is not publicly available, the known hazards associated with its chemical class necessitate careful handling. The Globally Harmonized System (GHS) classification indicates that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₇IS | [1][2] |
| Molecular Weight | 310.15 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 100.0 to 104.0 °C | [2] |
| Boiling Point | 408.2 ± 18.0 °C at 760 mmHg | [2] |
| Density | 1.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 200.7 ± 21.2 °C | [2] |
Personal Protective Equipment (PPE)
A thorough hazard assessment should be conducted for any new procedure. The following PPE is recommended as a minimum for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A standard lab coat is required. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. | Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols, or if working outside of a fume hood. |
Experimental Protocol: Weighing and Solution Preparation
Objective: To safely weigh solid this compound and prepare a solution.
Methodology:
-
Preparation:
-
Ensure the work area, specifically a certified chemical fume hood, is clean and uncluttered.
-
Gather all necessary equipment: analytical balance, weighing paper or boat, spatula, beaker, appropriate solvent, and magnetic stir bar.
-
Don the appropriate PPE as outlined in the table above.
-
-
Weighing:
-
Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.
-
Carefully transfer the desired amount of this compound from the stock container to the weighing paper using a clean spatula.
-
Record the exact weight.
-
-
Dissolution:
-
Place the beaker with the appropriate volume of solvent and a magnetic stir bar on a stir plate within the fume hood.
-
Carefully add the weighed this compound to the solvent.
-
Rinse the weighing paper or boat with a small amount of the solvent to ensure all the compound is transferred to the beaker.
-
Stir the mixture until the solid is completely dissolved.
-
Keep the solution covered to prevent evaporation and contamination.
-
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
